molecular formula C8H9ClN2O3 B1588107 2-((4-Chloro-2-nitrophenyl)amino)ethanol CAS No. 59320-13-7

2-((4-Chloro-2-nitrophenyl)amino)ethanol

Cat. No.: B1588107
CAS No.: 59320-13-7
M. Wt: 216.62 g/mol
InChI Key: LGGKGPQFSCBUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Chloro-2-nitrophenyl)amino)ethanol is a useful research compound. Its molecular formula is C8H9ClN2O3 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
The exact mass of the compound 2-((4-Chloro-2-nitrophenyl)amino)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2-((4-Chloro-2-nitrophenyl)amino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Chloro-2-nitrophenyl)amino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-2-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClN2O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGKGPQFSCBUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208059
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Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59320-13-7
Record name HC Yellow 12
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Record name 2-[(4-chloro-2-nitrophenyl)amino]ethanol
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Record name 2-[(4-Chloro-2-nitrophenyl)amino]ethanol
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 2-((4-Chloro-2-nitrophenyl)amino)ethanol (CAS: 59320-13-7)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-((4-Chloro-2-nitrophenyl)amino)ethanol is a substituted nitroaniline derivative featuring a unique combination of functional groups: a secondary aromatic amine, a primary alcohol, and an electron-deficient chloronitrobenzene ring. This structure makes it a valuable and versatile intermediate in synthetic organic chemistry. The presence of multiple reactive sites allows for its use as a scaffold in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via nucleophilic aromatic substitution, an analysis of its chemical reactivity, and a discussion of its potential applications and associated safety protocols.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2-((4-Chloro-2-nitrophenyl)amino)ethanol are summarized below. These properties are critical for its handling, reaction setup, and purification.

Chemical Structure

The molecule's structure is defined by an ethanolamine moiety attached to the amine group of a 4-chloro-2-nitroaniline core.

Caption: Chemical structure of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

Core Properties

This table summarizes the key quantitative data for the compound.

PropertyValueSource
CAS Number 59320-13-7[1]
Molecular Formula C₈H₉ClN₂O₃[1]
Molecular Weight 216.62 g/mol [1]
Boiling Point 411.8°C at 760 mmHg[1]
MDL Number MFCD00545922[1]
Storage Store in a dry, sealed place[1]

Synthesis and Purification

The most common and logical route for synthesizing 2-((4-Chloro-2-nitrophenyl)amino)ethanol is through a nucleophilic aromatic substitution (SNAᵣ) reaction.

Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAᵣ)

The synthesis leverages the reaction between 1,4-dichloro-2-nitrobenzene and 2-aminoethanol (ethanolamine). The causality behind this choice is twofold:

  • Activation: The strongly electron-withdrawing nitro group (-NO₂) at the ortho position significantly activates the aromatic ring towards nucleophilic attack. It stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.

  • Selectivity: The chlorine atom at position 1 (para to the other chlorine, ortho to the nitro group) is the primary site of substitution by the amine nucleophile. The amine group of ethanolamine is a more potent nucleophile than its hydroxyl group, ensuring the desired C-N bond formation.

A high-boiling point solvent like n-butanol is often employed to allow the reaction to proceed at an elevated temperature, overcoming the initial energy barrier for the substitution on the deactivated ring.[2] An excess of the amine reactant is typically used to act as both the nucleophile and a base to neutralize the HCl byproduct, driving the reaction to completion.[2]

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of a closely related isomer and is expected to yield the target compound with high efficiency.[2]

Reagents and Materials:

  • 1,4-Dichloro-2-nitrobenzene

  • 2-Aminoethanol (Ethanolamine)[3]

  • n-Butanol (solvent)

  • Deionized Water

  • Diethyl Ether (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

  • Rotary Evaporator

  • Standard reflux apparatus with condenser and heating mantle

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-dichloro-2-nitrobenzene (1.0 eq), 2-aminoethanol (4.0-6.0 eq), and n-butanol (approx. 8 mL per gram of starting material).[2]

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) and maintain this temperature with vigorous stirring for 6-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the n-butanol and excess 2-aminoethanol.[2]

  • Aqueous Work-up: Take up the resulting residue in deionized water and transfer it to a separatory funnel.[2]

  • Extraction: Extract the aqueous solution three times with diethyl ether. Combine the organic layers.[2]

  • Washing and Drying: Wash the combined organic phase with brine to remove residual water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product of high purity.

Synthesis Workflow Diagram

A Reactants Loading (1,4-Dichloro-2-nitrobenzene, 2-Aminoethanol, n-Butanol) B Reflux (6-8 hours, ~118°C) A->B C Solvent Removal (Rotary Evaporation) B->C D Aqueous Work-up (Addition of Water) C->D E Extraction (Diethyl Ether) D->E F Washing & Drying (Brine, MgSO₄) E->F G Purification (Recrystallization) F->G H Final Product 2-((4-Chloro-2-nitrophenyl)amino)ethanol G->H

Caption: Workflow for the synthesis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

Reactivity and Potential for Derivatization

The molecule's utility as a chemical intermediate stems from its three distinct reactive centers, which allow for selective modifications to build molecular diversity.

  • Secondary Amine (-NH-): The nitrogen atom is nucleophilic and can undergo N-alkylation or N-acylation reactions to introduce new substituents. This site is crucial for extending the molecular framework.

  • Primary Alcohol (-OH): The hydroxyl group is a versatile handle for introducing functionality through O-alkylation, esterification, or conversion to a leaving group for subsequent substitution reactions. It can also be used for glycosylation.[4]

  • Nitro Group (-NO₂): The nitro group can be readily reduced to a primary amine (-NH₂), typically using reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is significant as it converts an electron-withdrawing group into an electron-donating one, altering the electronic properties of the aromatic ring and providing a new site for reactions such as diazotization or amide bond formation.[4]

Diagram of Key Reactivity Sites

cluster_main 2-((4-Chloro-2-nitrophenyl)amino)ethanol Core Core Molecule N_Alkylation N-Alkylation / N-Acylation Core->N_Alkylation -NH site O_Esterification O-Esterification / O-Alkylation Core->O_Esterification -OH site Nitro_Reduction Nitro Reduction (to -NH₂) Core->Nitro_Reduction -NO₂ site

Caption: Major reactive sites for chemical derivatization.

Applications in Research and Development

While 2-((4-Chloro-2-nitrophenyl)amino)ethanol is primarily a research chemical, its structural motifs are found in molecules with diverse applications.

  • Intermediate in Pharmaceutical Synthesis: As a bifunctional scaffold, it is an ideal starting point for building libraries of compounds for drug discovery. The amino alcohol structure is a known pharmacophore in many biologically active agents.[4] By modifying the amine, alcohol, and reducing the nitro group, researchers can systematically explore structure-activity relationships (SAR) for various therapeutic targets. Chiral alcohols and amino acids are key components in the development of pharmaceuticals.[5]

  • Precursor for Biologically Active Molecules: The presence of both a halogen atom and a nitro group can contribute to a compound's biological profile.[4] Halogens can increase lipophilicity, enhancing membrane permeability, while nitroaromatic compounds are known to possess antibacterial and antifungal properties.[4]

  • Precursor for Dyes and Materials: Although direct use as a dye is not well-documented, related nitroanilines are used extensively in hair dye formulations.[6][7] The reduction of the nitro group to an amine, followed by diazotization, would create a diazonium salt, a precursor for producing azo dyes.

Safety, Handling, and Storage

Proper handling of 2-((4-Chloro-2-nitrophenyl)amino)ethanol is essential due to its potential hazards. The following information is based on data for the compound and structurally related chemicals.[1][8]

GHS Hazard Information
PictogramCodeHazard Statement
GHS07 (Exclamation Mark)H302Harmful if swallowed
GHS09 (Environment)H411Toxic to aquatic life with long lasting effects

Data sourced from Synblock for CAS 59320-13-7.[1]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[8] A related compound is predicted to be a moderate to strong skin sensitizer.[6]

  • Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator is recommended.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[1][8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[1]

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. [Link]

  • Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. Available from ResearchGate. [Link]

  • PubChem. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Scientific Committee on Consumer Products (SCCP). (2005). Opinion on 2-amino-6-chloro-4-nitrophenol (B99). European Commission. [Link]

  • PubChem. (n.d.). Ethanol, 2,2'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-({2-[(4-chloro-2-nitrophenyl)amino]ethyl}amino)ethanol. University of Luxembourg. Retrieved from [Link]

  • Google Patents. (2015). CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.
  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • Patel, R. N. (2001). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 6(10), 847-881. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-((4-Chloro-2-nitrophenyl)amino)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For drug development professionals, a thorough understanding of a compound's solubility profile in various organic solvents is paramount for designing robust formulation strategies, optimizing purification processes, and ensuring consistent product performance. This technical guide provides a comprehensive overview of the solubility of 2-((4-Chloro-2-nitrophenyl)amino)ethanol, a key intermediate in the synthesis of various pharmacologically active molecules. By integrating theoretical principles with practical experimental methodologies, this document aims to be an essential resource for scientists and researchers working with this compound.

Physicochemical Properties of 2-((4-Chloro-2-nitrophenyl)amino)ethanol

A foundational understanding of the physicochemical properties of 2-((4-Chloro-2-nitrophenyl)amino)ethanol is essential for interpreting its solubility behavior.

Table 1: Physicochemical Properties of 2-((4-Chloro-2-nitrophenyl)amino)ethanol [1]

PropertyValueSource
Chemical Name 2-((4-Chloro-2-nitrophenyl)amino)ethanol-
CAS Number 59320-13-7[1]
Molecular Formula C₈H₉ClN₂O₃[1]
Molecular Weight 216.62 g/mol [1]
SMILES O=[O-][1]
Appearance Solid (predicted)-

The molecular structure reveals several key features that govern its solubility. The aromatic ring, the chloro group, and the nitro group contribute to the molecule's lipophilicity and potential for π-π stacking and van der Waals interactions. Conversely, the ethanolamine side chain, with its hydroxyl (-OH) and secondary amine (-NH-) groups, introduces polarity and the capacity for hydrogen bonding, both as a donor and an acceptor. The interplay of these functional groups dictates the compound's affinity for solvents of varying polarities.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

In the absence of extensive empirical solubility data, theoretical models provide a powerful tool for predicting the solubility of a compound in a range of solvents. The Hansen Solubility Parameter (HSP) model is a particularly effective approach, based on the principle that "like dissolves like."[2] HSPs dissect the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter is given by the equation:

δT² = δD² + δP² + δH²

The closer the HSP values of a solute and a solvent, the higher the likelihood of dissolution. The "Hansen distance" (Ra) between a solute (1) and a solvent (2) can be calculated to quantify this similarity:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and, therefore, a greater predicted solubility.

Estimated Hansen Solubility Parameters for 2-((4-Chloro-2-nitrophenyl)amino)ethanol

Using group contribution methods, the HSPs for 2-((4-Chloro-2-nitrophenyl)amino)ethanol can be estimated from its molecular structure. Based on its SMILES string (O=[O-]), the estimated HSP values are:

  • δD: 19.5 MPa½

  • δP: 10.5 MPa½

  • δH: 12.5 MPa½

These values reflect a molecule with significant contributions from dispersion forces (due to the aromatic ring and chlorine), moderate polarity, and a strong capacity for hydrogen bonding.

Predicted Solubility in Common Organic Solvents

By comparing the estimated HSPs of the target compound with the known HSPs of various organic solvents, we can predict its relative solubility.

Table 2: Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility of 2-((4-Chloro-2-nitrophenyl)amino)ethanol

SolventδD (MPa½)δP (MPa½)δH (MPa½)Hansen Distance (Ra)Predicted Solubility
Methanol 14.712.322.312.4Moderate
Ethanol 15.88.819.49.3Good
Isopropanol 15.86.116.47.9Good
Acetone 15.510.47.07.2Good
Dimethylformamide (DMF) 17.413.711.34.6Excellent
Dimethyl Sulfoxide (DMSO) 18.416.410.26.8Excellent
Ethyl Acetate 15.85.37.29.0Moderate
Toluene 18.01.42.014.2Poor
Hexane 14.90.00.018.9Poor

The predictions align with qualitative observations for structurally similar compounds, which show good solubility in polar aprotic solvents like DMF and DMSO, and in alcohols.[3][4] The lower predicted solubility in non-polar solvents like toluene and hexane is also expected.

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical predictions are invaluable, empirical determination remains the gold standard for accurate solubility data. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[5][6][7]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the filtrate is determined analytically.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 2-((4-Chloro-2-nitrophenyl)amino)ethanol B Add to a known volume of the selected organic solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours B->C D Allow undissolved solid to settle C->D E Filter the supernatant through a syringe filter (e.g., 0.45 µm) D->E F Prepare serial dilutions of the filtrate E->F G Analyze by a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC) F->G H Determine concentration against a standard curve G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials:

  • 2-((4-Chloro-2-nitrophenyl)amino)ethanol (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Accurately weigh an amount of 2-((4-Chloro-2-nitrophenyl)amino)ethanol that is in excess of its expected solubility and place it into a vial.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: Remove the vial from the shaker and allow the undissolved solid to sediment.

  • Filtration: Carefully draw the supernatant into a syringe and pass it through a solvent-compatible syringe filter to remove any undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • If necessary, dilute the filtered saturated solution to bring its concentration within the linear range of the analytical method.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the sample solution.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of 2-((4-Chloro-2-nitrophenyl)amino)ethanol in the saturated solution.

  • Calculation: Express the solubility in appropriate units, such as g/L or mol/L.

Factors Influencing the Solubility of 2-((4-Chloro-2-nitrophenyl)amino)ethanol

The solubility of this compound is a result of the complex interplay between its structural features and the properties of the solvent.

G cluster_features Molecular Features Solute 2-((4-Chloro-2-nitrophenyl)amino)ethanol Aromatic Aromatic Ring (van der Waals, π-π stacking) Solute->Aromatic Substituents -Cl, -NO₂ (Polarity, Dipole-Dipole) Solute->Substituents Sidechain -NH-CH₂-CH₂-OH (H-Bonding, Polarity) Solute->Sidechain Solubility Solubility Profile Aromatic->Solubility Substituents->Solubility Sidechain->Solubility

Caption: Key molecular features influencing the solubility of the target compound.

  • Hydrogen Bonding: The ethanolamine side chain is the primary site for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the secondary amine is a hydrogen bond donor. Solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF) or can participate in hydrogen bonding networks (e.g., alcohols) are expected to be good solvents.

  • Polarity: The nitro group and the chloro substituent are electron-withdrawing, creating a significant dipole moment in the molecule. This enhances its solubility in polar solvents that can engage in dipole-dipole interactions.

  • Dispersion Forces: The phenyl ring provides a non-polar surface area, allowing for favorable van der Waals interactions with solvents that have a significant dispersion component in their HSP.

Conclusion

This technical guide has provided a detailed analysis of the solubility of 2-((4-Chloro-2-nitrophenyl)amino)ethanol in organic solvents. By combining theoretical predictions using Hansen Solubility Parameters with a robust experimental protocol, researchers and drug development professionals can gain a comprehensive understanding of this compound's solubility profile. The insights provided herein will facilitate informed decisions in formulation development, process chemistry, and other critical areas of pharmaceutical research. It is recommended that the predicted solubility data be confirmed experimentally using the shake-flask method outlined in this guide to ensure the highest degree of accuracy for specific applications.

References

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. Retrieved from [Link]

  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol. Retrieved from [Link]

  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.
  • Lumen Learning. (n.d.). Substituent Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. PubChem Compound Summary for CID 5490271. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Hansen Solubility. (n.d.). Designer Solvent Blends. Retrieved from [Link]

  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 6-11.
  • Avdeef, A. (2007). The Rise of Shake-Flask Solubility. In-ADME/Tox, 12(3), 1-3.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Hansen Solubility. (n.d.). HSP Values for Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • University of Alberta. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Abboud, J.-L. M., et al. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 4(1), 1934-1945.
  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol. Retrieved from [Link]

  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. PubChem Compound Summary for CID 5490271. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethanol, 2,2'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-. PubChem Compound Summary for CID 76404. Retrieved from [Link]

  • Pirika. (n.d.). DIY HSP (Methods to Calculate/Estimate Your Own HSP). Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol. Retrieved from [Link]

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Unveiling the Electronic Landscape: A Technical Guide to Quantum Chemical Calculations for 2-((4-Chloro-2-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth exploration of the quantum chemical calculations for 2-((4-Chloro-2-nitrophenyl)amino)ethanol, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a field-proven perspective on the rationale behind computational choices, ensuring a self-validating and robust theoretical framework. We will delve into the core principles of Density Functional Theory (DFT), detail a step-by-step computational workflow, and interpret the resulting molecular properties to elucidate the compound's reactivity, stability, and potential as a pharmacophore. This guide is designed to be a practical resource, empowering researchers to apply similar methodologies in their own drug discovery and development endeavors.

Introduction: The "Why" Behind the Calculation

In the landscape of modern drug discovery, understanding a molecule's electronic structure is paramount. It governs how a potential drug molecule will interact with its biological target, its metabolic stability, and its overall pharmacokinetic profile. 2-((4-Chloro-2-nitrophenyl)amino)ethanol (molecular formula: C8H9ClN2O3, molecular weight: 216.62 g/mol ) presents a fascinating case study. Its structure, featuring a substituted aromatic ring and a flexible amino-ethanol side chain, suggests multiple potential sites for interaction and metabolism.

Quantum chemical calculations offer a powerful lens through which we can visualize and quantify the electronic properties of such molecules with a high degree of accuracy. By solving the Schrödinger equation for the molecule's electrons, we can derive a wealth of information that is often difficult or impossible to obtain through experimental means alone. This guide will focus on the application of Density Functional Theory (DFT), a computationally efficient and accurate method widely used in medicinal chemistry.

The primary objectives of performing these calculations on 2-((4-Chloro-2-nitrophenyl)amino)ethanol are:

  • To determine its three-dimensional optimized molecular geometry.

  • To predict its vibrational frequencies, providing a theoretical infrared (IR) spectrum.

  • To analyze its frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity and kinetic stability.

  • To map its molecular electrostatic potential (MEP) to identify regions susceptible to electrophilic and nucleophilic attack, crucial for understanding potential drug-receptor interactions.

  • To calculate the distribution of atomic charges, offering insights into the molecule's polarity and intermolecular interactions.

This theoretical data provides a foundational understanding of the molecule's intrinsic properties, guiding further experimental work and rational drug design efforts.

The Computational Microscope: Methodology

The accuracy and reliability of quantum chemical calculations are critically dependent on the chosen methodology. This section outlines a robust and well-validated protocol for the theoretical investigation of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

The Choice of Theoretical Framework: Why DFT and B3LYP?

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost. Unlike the more computationally expensive post-Hartree-Fock methods, DFT calculates the electron correlation through an exchange-correlation functional, making it suitable for larger systems.

Within the vast landscape of DFT functionals, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional has consistently proven to be a reliable choice for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of electronic properties. Its performance has been extensively benchmarked against experimental data, making it a trustworthy choice for predicting geometries, vibrational frequencies, and electronic properties of organic compounds.

The Building Blocks of Accuracy: The 6-311++G(d,p) Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For 2-((4-Chloro-2-nitrophenyl)amino)ethanol, the Pople-style 6-311++G(d,p) basis set is recommended. Let's break down this nomenclature to understand its significance:

  • 6-311 : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.

  • ++G : The double plus sign signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing anions and systems with lone pairs of electrons, such as the oxygen and nitrogen atoms in our molecule.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is crucial for describing chemical bonds accurately.

This combination of a flexible valence description, diffuse functions, and polarization functions makes the 6-311++G(d,p) basis set well-suited for obtaining high-quality results for this molecule.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing the quantum chemical calculations. This workflow can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Step 1: Molecular Structure Input The initial 3D structure of 2-((4-Chloro-2-nitrophenyl)amino)ethanol can be built using a molecular editor such as GaussView or Avogadro.

Step 2: Geometry Optimization The initial structure is then optimized to find the lowest energy conformation on the potential energy surface. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure. The optimization should be performed using the B3LYP functional and the 6-311++G(d,p) basis set.

Step 3: Vibrational Frequency Analysis Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

  • Verification of the Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of the IR Spectrum: The calculated vibrational frequencies and their corresponding intensities provide a theoretical infrared spectrum, which can be compared with experimental data for validation.

Step 4: Calculation of Molecular Properties Once the optimized geometry is confirmed, a single-point energy calculation is performed to compute various electronic properties, including:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the highest occupied and lowest unoccupied molecular orbitals are calculated.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution.

  • Mulliken Atomic Charges: The charges on each atom are calculated to provide a quantitative measure of the charge distribution.

An In-Depth Technical Guide to 2-((4-Chloro-2-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((4-Chloro-2-nitrophenyl)amino)ethanol (CAS No. 59320-13-7), a key chemical intermediate in organic synthesis and drug discovery. The document details its molecular formula, weight, and physicochemical properties. A core focus is a proposed, detailed protocol for its synthesis via nucleophilic aromatic substitution, complete with mechanistic insights. Furthermore, this guide explores its applications as a versatile scaffold for creating compound libraries, alongside critical safety, handling, and storage protocols. This document is intended to serve as a foundational resource for scientists leveraging this compound in their research and development endeavors.

Introduction and Core Compound Identification

2-((4-Chloro-2-nitrophenyl)amino)ethanol is a substituted nitroaniline derivative. Its structure incorporates a chloro- and a nitro- group on the phenyl ring, which significantly influences its reactivity and utility. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, a key reaction in its synthesis and subsequent derivatization. The ethanolamine side chain provides two reactive functional groups—a secondary amine and a primary alcohol—making it a valuable building block for introducing hydrophilicity and further functionalization points in more complex molecules. It is primarily utilized in laboratory settings for research and as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1]

Physicochemical Properties and Data

A precise understanding of a compound's physical and chemical properties is fundamental for its application in experimental work. The key quantitative data for 2-((4-Chloro-2-nitrophenyl)amino)ethanol are summarized in the table below.

PropertyValueSource(s)
CAS Number 59320-13-7[1][2]
Molecular Formula C₈H₉ClN₂O₃[1]
Molecular Weight 216.62 g/mol [1][2]
Boiling Point 411.8°C at 760 mmHg[1]
MDL Number MFCD00545922[1]
Appearance Inferred to be a solid at room temperatureN/A
Storage Store in a dry, sealed place[1]

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol can be efficiently achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly favored due to the electronic properties of the starting material, 2,4-dichloronitrobenzene.

The SₙAr mechanism is distinct from Sₙ1 and Sₙ2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups.[3] The nitro group (NO₂) at the ortho position to one chlorine and para to the other strongly deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic attack. It does so by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.[4]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile (ethanolamine) attacks the carbon atom bearing the chlorine atom at the 4-position (para to the nitro group). This position is more activated than the 2-position. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group.

Ethanolamine acts as the nucleophile, and a mild base is often used to deprotonate the ethanolamine's amino group, increasing its nucleophilicity, or to neutralize the HCl byproduct formed during the reaction.

The following protocol describes a representative method for the synthesis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

G reagents Reagents: - 2,4-Dichloronitrobenzene - Ethanolamine - Triethylamine (Base) - Ethanol (Solvent) setup Step 1: Reaction Setup - Charge reactor with 2,4-dichloronitrobenzene and Ethanol. - Stir to dissolve. addition Step 2: Nucleophile Addition - Add Ethanolamine and Triethylamine dropwise  to the solution at room temperature. setup->addition Initial Mixing reaction Step 3: Thermal Reaction - Heat the mixture to reflux (approx. 78°C). - Monitor reaction progress via TLC. addition->reaction Initiate Reaction workup Step 4: Work-up & Quenching - Cool reaction to room temperature. - Pour into ice-water to precipitate the product. reaction->workup Upon Completion isolation Step 5: Product Isolation - Collect the solid product by vacuum filtration. - Wash the filter cake with cold water. workup->isolation Precipitate Formed purification Step 6: Purification - Recrystallize the crude product from an  appropriate solvent (e.g., Ethanol/Water). isolation->purification Crude Solid product Final Product: 2-((4-Chloro-2-nitrophenyl)amino)ethanol purification->product Purified Solid

Caption: Synthesis workflow for 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of 2,4-dichloronitrobenzene in a suitable solvent such as ethanol.[5]

  • Reagent Addition: Add 1.1 molar equivalents of ethanolamine and 1.2 molar equivalents of a non-nucleophilic base like triethylamine (to act as an HCl scavenger) to the flask.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated reaction mixture into a beaker of ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water to remove any remaining salts and impurities.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product. The purity can be confirmed by techniques such as HPLC, NMR, and LC-MS.[1]

Applications in Research and Drug Development

2-((4-Chloro-2-nitrophenyl)amino)ethanol is not typically an end-product but rather a versatile intermediate for further chemical synthesis.[1] Its value lies in the multiple reactive sites that can be selectively addressed.

  • Scaffold for Compound Libraries: The secondary amine and primary hydroxyl groups are readily available for a wide range of chemical transformations (e.g., acylation, alkylation, etherification, etc.). This allows for the rapid generation of a library of diverse compounds for screening in drug discovery programs.

  • Synthesis of Heterocycles: The functional groups on this molecule can be used to construct various heterocyclic ring systems, which are privileged structures in medicinal chemistry.

  • Modification of the Nitro Group: The nitro group can be readily reduced to an amine.[6] This resulting amino group can then be diazotized or used in amide bond formation, further expanding the synthetic possibilities.

  • Precursor for Bioactive Molecules: While specific biological activities for the title compound are not widely reported, related aminoethanol structures have shown potential antibacterial and antifungal properties, suggesting that derivatives of this scaffold could be explored for similar activities.[7]

Safety, Handling, and Storage

Proper handling of 2-((4-Chloro-2-nitrophenyl)amino)ethanol is crucial to ensure laboratory safety. The compound is classified as hazardous.

Based on available safety data, the compound presents the following hazards:

  • H302: Harmful if swallowed.[1][2]

  • H319: Causes serious eye irritation.[2]

  • H372: Causes damage to organs through prolonged or repeated exposure.[2]

  • H410 / H411: Very toxic/Toxic to aquatic life with long-lasting effects.[1][2]

It is designated with the GHS07 (Exclamation Mark) and GHS09 (Environment) pictograms.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9]

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[9] In case of accidental contact, rinse the affected area thoroughly with water.

  • Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled or stored. If swallowed, seek immediate medical attention.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][9]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Due to its environmental toxicity, do not allow it to enter drains or waterways.[8]

Conclusion

2-((4-Chloro-2-nitrophenyl)amino)ethanol is a valuable and versatile chemical intermediate with a well-defined molecular structure and predictable reactivity. Its synthesis is governed by the principles of nucleophilic aromatic substitution, enabled by the activating nitro group. For researchers in medicinal chemistry and organic synthesis, this compound serves as an excellent starting point for creating diverse molecular architectures. Adherence to stringent safety protocols is mandatory when handling this compound due to its inherent health and environmental hazards. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.

References

  • PubChem. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. Available from [Link]

  • PubChem. (n.d.). Ethanol, 2,2'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-. National Center for Biotechnology Information. Retrieved from [Link]

  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Angene Chemical. (2025). Safety Data Sheet: 2,2′-[[3-Chloro-4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis[ethanol]. Retrieved from [Link]

  • Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. Chemistry Stack Exchange. Retrieved from [Link]

  • Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.

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Methodological & Application

Application Notes and Protocols: 2-((4-Chloro-2-nitrophenyl)amino)ethanol as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-((4-Chloro-2-nitrophenyl)amino)ethanol in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. The strategic use of well-designed chemical intermediates can significantly streamline synthetic routes, improving yields and reducing costs. 2-((4-Chloro-2-nitrophenyl)amino)ethanol is one such pivotal intermediate, possessing a unique combination of functional groups that make it an ideal precursor for a variety of heterocyclic scaffolds, most notably the benzimidazole core.[1] The presence of a nitro group, a chlorine atom, and a hydroxyethylamine side chain provides multiple reaction handles for subsequent chemical transformations.

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anthelmintic (e.g., albendazole), antiulcer (e.g., omeprazole), and anticancer agents.[1] The 5-chloro-substituted benzimidazole ring, in particular, is a key structural feature in many of these pharmaceuticals. 2-((4-Chloro-2-nitrophenyl)amino)ethanol serves as a direct precursor to the corresponding o-phenylenediamine, which can be readily cyclized to form the desired benzimidazole ring system.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-((4-Chloro-2-nitrophenyl)amino)ethanol as a key chemical intermediate. The protocols described herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower users to adapt and optimize these methods for their specific research needs.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis. Below is a summary of the key properties of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

PropertyValueSource
CAS Number 59320-13-7[2]
Molecular Formula C₈H₉ClN₂O₃[2]
Molecular Weight 216.62 g/mol [2]
Appearance Expected to be a solidGeneral knowledge
Boiling Point 411.8°C at 760 mmHg[2]
Storage Store in a dry, sealed place[2]
Spectroscopic Characterization (Expected)

While publicly available experimental spectra are limited, the expected spectroscopic data for 2-((4-Chloro-2-nitrophenyl)amino)ethanol can be predicted based on its structure.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm. The proton ortho to the nitro group is expected to be the most downfield.

    • -NH- Proton: A broad singlet, the chemical shift of which will be concentration and temperature dependent.

    • -CH₂-CH₂- Protons: Two multiplets corresponding to the two methylene groups of the ethanolamine side chain, likely in the range of δ 3.0-4.0 ppm.

    • -OH Proton: A broad singlet, the chemical shift of which will be concentration and temperature dependent.

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbons attached to the nitro and amino groups will be significantly shifted.

    • Aliphatic Carbons: Two signals in the aliphatic region (δ 40-70 ppm) corresponding to the two methylene carbons of the ethanolamine side chain.

  • FT-IR (KBr, cm⁻¹):

    • O-H stretch: A broad band around 3300-3500 cm⁻¹.

    • N-H stretch: A sharp to medium band around 3300-3400 cm⁻¹.

    • Aromatic C-H stretch: Bands around 3000-3100 cm⁻¹.

    • NO₂ stretches: Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

    • C-N stretch: A band in the region of 1250-1350 cm⁻¹.

    • C-O stretch: A band in the region of 1000-1200 cm⁻¹.

    • C-Cl stretch: A band in the region of 600-800 cm⁻¹.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): Expected at m/z = 216 (and 218 for the ³⁷Cl isotope).

    • Fragmentation: Common fragmentation patterns would involve the loss of the ethanol side chain and cleavage of the nitro group.

Synthesis Protocol

The synthesis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol is typically achieved through a nucleophilic aromatic substitution reaction between 1,4-dichloro-2-nitrobenzene and ethanolamine. The following protocol is adapted from a similar synthesis of 2-((2-nitrophenyl)amino)ethanol.[3]

Reaction Scheme

G reactant1 1,4-Dichloro-2-nitrobenzene conditions n-Butanol, Reflux reactant1->conditions reactant2 Ethanolamine reactant2->conditions product 2-((4-Chloro-2-nitrophenyl)amino)ethanol plus + conditions->product

Caption: Synthesis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

Materials and Equipment
  • 1,4-Dichloro-2-nitrobenzene

  • Ethanolamine

  • n-Butanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware for workup and extraction

  • Silica gel for column chromatography (if necessary)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dichloro-2-nitrobenzene (1 equivalent) in n-butanol.

  • Addition of Reagent: Add an excess of ethanolamine (approximately 5-6 equivalents) to the solution. The use of excess ethanolamine serves as both the nucleophile and a base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the n-butanol under reduced pressure using a rotary evaporator.

    • Take up the residue in ethyl acetate and wash with water to remove excess ethanolamine and any inorganic salts.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

Application in the Synthesis of Benzimidazole Scaffolds

A primary application of 2-((4-Chloro-2-nitrophenyl)amino)ethanol is its use as a precursor for the synthesis of 5-chlorobenzimidazoles. This involves a two-step process: reduction of the nitro group to an amine, followed by cyclization to form the benzimidazole ring.

Step 1: Reduction of the Nitro Group

The nitro group of 2-((4-Chloro-2-nitrophenyl)amino)ethanol can be reduced to the corresponding amine using various reducing agents. A common and effective method is catalytic hydrogenation.

G reactant 2-((4-Chloro-2-nitrophenyl)amino)ethanol conditions H₂, Pd/C Ethanol reactant->conditions product 2-((2-Amino-4-chlorophenyl)amino)ethanol conditions->product

Caption: Reduction of the nitro group.

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-((4-Chloro-2-nitrophenyl)amino)ethanol in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Place the vessel under a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.

  • Workup:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-((2-amino-4-chlorophenyl)amino)ethanol, which is often used in the next step without further purification.

Step 2: Cyclization to form the Benzimidazole Ring

The resulting o-phenylenediamine derivative can be cyclized with a variety of reagents to introduce different substituents at the 2-position of the benzimidazole ring. For the synthesis of anthelmintic drugs like albendazole, a common approach is to react the diamine with a cyanate or a related reagent.

G reactant1 2-((2-Amino-4-chlorophenyl)amino)ethanol conditions Suitable solvent, Base reactant1->conditions reactant2 Reagent for C1 insertion (e.g., Cyanogen bromide) reactant2->conditions product 5-Chloro-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-amine plus + conditions->product

Caption: Cyclization to the benzimidazole core.

  • Reaction Setup: Dissolve the crude 2-((2-amino-4-chlorophenyl)amino)ethanol in a suitable solvent (e.g., ethanol, water, or a mixture).

  • Reagent Addition: Add the cyclizing agent (e.g., cyanogen bromide) to the solution. The reaction is often carried out in the presence of a base to facilitate the cyclization.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Workup:

    • Neutralize the reaction mixture if necessary.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer and purify the resulting 5-chloro-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-amine by recrystallization or column chromatography.

This benzimidazole core can then be further functionalized to synthesize a variety of drug candidates. For example, in the synthesis of albendazole, the 2-amino group is typically converted to a methyl carbamate.

Safety and Handling

2-((4-Chloro-2-nitrophenyl)amino)ethanol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Hazard Statements: Based on data for similar compounds, it is expected to be harmful if swallowed, and may cause skin and eye irritation.[4]

  • Precautionary Statements: Avoid contact with skin and eyes. Do not breathe dust. Wash thoroughly after handling.

For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-((4-Chloro-2-nitrophenyl)amino)ethanol is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds, particularly those containing the 5-chlorobenzimidazole scaffold. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and utilize this important building block in their drug discovery and development programs. The straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the construction of diverse molecular libraries for biological screening.

References

  • Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. [Link]

  • PubChem. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). Novel preparation method of albendazole.
  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. [Link]

  • Brewer, M. D., et al. (1989). Synthesis and anthelmintic activity of a series of pyrazino[2,1-a][2]benzazepine derivatives. Journal of Medicinal Chemistry, 32(9), 2058-2062. [Link]

  • Kamal, A., et al. (2015). Benzimidazole and its derivatives: A review on their biological activities. Journal of Chemical and Pharmaceutical Research, 7(11), 632-639. (A general review on benzimidazole activities).
  • Bauman, J. D., & De Clercq, E. (2007). Benzimidazole derivatives as antiviral agents. Antiviral Chemistry and Chemotherapy, 18(1), 1-20. (A general review on antiviral benzimidazoles).

Sources

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of 2-((4-Chloro-2-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 2-((4-Chloro-2-nitrophenyl)amino)ethanol. The method is designed for researchers, quality control analysts, and professionals in drug development who require a reliable analytical procedure to assess the purity of this compound and resolve it from potential impurities. The methodology has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and reliability for its intended purpose.

Introduction: The Rationale for Purity Analysis

2-((4-Chloro-2-nitrophenyl)amino)ethanol is an organic intermediate characterized by its nitroaromatic and aminoethanol functionalities. The presence of reactive groups such as the nitro and secondary amine moieties means that by-products can arise during synthesis, or degradation can occur during storage. For its application in pharmaceutical and chemical synthesis, establishing the purity of this intermediate is a critical step to ensure the quality, safety, and efficacy of the final product.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this task due to its high resolving power, sensitivity, and quantitative accuracy.[1] This note details a specific RP-HPLC method, explaining the scientific rationale behind the selection of the stationary phase, mobile phase, and detection parameters to achieve optimal separation and quantification.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for logical method development.

PropertyValueSource
Chemical Structure Chemical structure of 2-((4-Chloro-2-nitrophenyl)amino)ethanol
Molecular Formula C₈H₉ClN₂O₃[2][3]
Molecular Weight 216.62 g/mol [2][3]
Predicted pKa 3.59 ± 0.36 (for a structurally similar compound)[4][5]
Predicted LogP 1.5[6]
UV-Vis Absorption Contains strong chromophores (nitro-substituted phenyl ring)[7]

The molecule's structure, with both a hydrophobic chloro-nitrophenyl ring and a hydrophilic amino-ethanol side chain, makes it an ideal candidate for reversed-phase chromatography.[8] The presence of the nitroaromatic chromophore allows for sensitive detection using a standard UV detector.

HPLC Method Development: A Causality-Driven Approach

The goal is to develop a method that provides a sharp, symmetrical peak for the main component, well-resolved from any potential impurities.

Choice of Chromatographic Mode and Stationary Phase

Reversed-Phase HPLC (RP-HPLC) was selected as the separation mechanism. This technique separates molecules based on their hydrophobicity, making it highly effective for a wide range of organic molecules.[8]

  • Stationary Phase: A C18 (octadecylsilane) column is the chosen stationary phase. C18 columns are renowned for their robust hydrophobic retention, mechanical stability, and wide availability, making them the workhorse of modern RP-HPLC.[9][10] The hydrophobic C18 chains will interact with the chloro-nitrophenyl ring of the analyte, providing the primary retention mechanism.

Mobile Phase Selection and Optimization

The mobile phase composition is critical for achieving the desired selectivity and retention.

  • Organic Modifier: Acetonitrile is selected over methanol. Its lower viscosity leads to higher column efficiency and lower backpressure. Furthermore, its lower UV cutoff (around 190 nm) provides a cleaner baseline compared to methanol, which is advantageous for detecting impurities at low wavelengths.

  • Aqueous Phase and pH Control: The analyte contains a secondary amine, which can be protonated. The charge state of an amine significantly impacts its retention in RP-HPLC. To ensure consistent retention times and improve peak shape by minimizing interactions with residual silanols on the silica support, the mobile phase pH must be controlled with a buffer.

    • Rationale for Acidic pH: By setting the pH to approximately 3.0, the secondary amine will be consistently protonated (R₂NH₂⁺). This consistent charge state leads to reproducible retention.

    • Buffer System: A 10 mM potassium phosphate buffer (KH₂PO₄) , adjusted to pH 3.0 with phosphoric acid, is chosen. Phosphate buffers provide excellent buffering capacity in this pH range and are compatible with UV detection.

Elution Mode and Detection
  • Elution Mode: A gradient elution program is employed. This approach starts with a higher percentage of the aqueous phase to retain and resolve polar impurities, then gradually increases the acetonitrile concentration to elute the main analyte and any less polar impurities in a reasonable time with good peak shape.[11]

  • Detection Wavelength: The nitroaromatic functional group is a strong chromophore. Based on typical absorbance for such compounds, a detection wavelength of 254 nm is selected, as it provides a good balance of sensitivity for the analyte and potential aromatic impurities.[7] For optimal sensitivity, it is recommended to determine the analyte's absorbance maximum (λmax) using a photodiode array (PDA) detector.

Experimental Protocol: Purity Determination

This section provides a self-contained, step-by-step protocol for performing the purity analysis.

Materials and Reagents
  • 2-((4-Chloro-2-nitrophenyl)amino)ethanol reference standard and test samples.

  • Acetonitrile (HPLC grade or higher).

  • Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade or higher).

  • Phosphoric acid (85%, analytical grade).

  • Water (HPLC grade, 18.2 MΩ·cm).

Equipment
  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis or PDA detector.[11]

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Weigh 1.36 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 2-((4-Chloro-2-nitrophenyl)amino)ethanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM KH₂PO₄ in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 22 minutes
Analysis Workflow

The overall analytical process follows a systematic workflow to ensure reliable results.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases and Diluent prep_samples Prepare Standard and Sample Solutions prep_solutions->prep_samples system_prep Equilibrate HPLC System prep_samples->system_prep sst_run Perform System Suitability Test (SST) system_prep->sst_run sample_run Inject Samples sst_run->sample_run integrate Integrate Chromatograms sample_run->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report report calculate->report Generate Report

Caption: HPLC Purity Analysis Workflow.

System Suitability and Calculations

Before sample analysis, perform five replicate injections of the Standard Solution to verify system performance against established criteria based on pharmacopeial standards.[11][12]

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency, ensuring sharp peaks for good resolution.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.

Purity Calculation: The purity is determined using the area percent method. This method assumes that all impurities have a similar detector response to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

To ensure the method is suitable for its intended purpose, a validation protocol must be executed. This protocol is based on the ICH Q2(R1) guideline.[13][14]

G cluster_precision Precision Levels Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Core Parameters for HPLC Method Validation.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), standard, sample, and spiked sample. Perform forced degradation (acid, base, peroxide, heat, light).The analyte peak is free from interference from blanks and impurities. Peak purity analysis (if using PDA) should pass.
Linearity Analyze at least five concentrations across the range of 50% to 150% of the nominal concentration (0.25 - 0.75 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the test concentration for assay.[14]
Accuracy Perform recovery studies by spiking the analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[13]
Precision Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeat repeatability test on a different day with a different analyst or instrument.Repeatability: %RSD ≤ 2.0%. Intermediate Precision: Overall %RSD should meet the lab's internal criteria.[13]
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the linearity curve.Report the value.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the linearity curve.Report the value. Precision at the LOQ should be acceptable.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on system suitability.System suitability criteria must be met under all varied conditions.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of determining the purity of 2-((4-Chloro-2-nitrophenyl)amino)ethanol. The logical, science-driven approach to method development ensures robust performance. Adherence to the comprehensive validation protocol outlined provides a high degree of confidence in the accuracy and reliability of the analytical results, making this method a valuable tool for quality assessment in research and regulated environments.

References

  • European Commission Scientific Committee on Consumer Products. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5490271, 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • Latch, D. E., & McNeill, K. (2006). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Analytical Chemistry, 78(1), 238-247. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Waters Corporation. (2022). Changes to USP Chapter <621> on Chromatography. Retrieved from [Link]

  • Dodić, J. M., et al. (2005). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 28(12), 1865-1877. Retrieved from [Link]

  • Chen, Y., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 67(15), 2530-2533. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • USP-NF. (n.d.). <621> Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Rocasalbas, G., et al. (2013). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Analytical and Bioanalytical Chemistry, 384(1), 223-233. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • Wang, H., et al. (2014). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical Methods, 6(1), 143-149. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Scribd. (2021). USP-NF 621 Chromatography. Retrieved from [Link]

  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • MacDonald, M. L., et al. (2019). Protein quantification and visualization via ultraviolet-dependent labeling with 2,2,2-trichloroethanol. Analytical Biochemistry, 584, 113382. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76404. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Food and Chemical Toxicology, 165(Suppl 1), 113145. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of 2-((4-Chloro-2-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-((4-Chloro-2-nitrophenyl)amino)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to its stability and degradation. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity of your experiments.

Introduction to the Chemical Profile of 2-((4-Chloro-2-nitrophenyl)amino)ethanol

2-((4-Chloro-2-nitrophenyl)amino)ethanol is a multifaceted organic compound characterized by a nitroaromatic ring, a secondary amine linkage, a chloro substituent, and a primary alcohol.[1] Understanding the interplay of these functional groups is paramount to predicting its stability and potential degradation pathways. The electron-withdrawing nature of the nitro group, combined with the presence of a chlorine atom on the aromatic ring, significantly influences the molecule's reactivity.[2]

PropertyValueSource
CAS Number 59320-13-7[1]
Molecular Formula C8H9ClN2O3[1]
Molecular Weight 216.62 g/mol [1]
Boiling Point 411.8°C at 760 mmHg[1]
Recommended Storage Dry, sealed place[1]

Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses common queries regarding the handling, storage, and inherent stability of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of 2-((4-Chloro-2-nitrophenyl)amino)ethanol is primarily influenced by exposure to light, high temperatures, strong acidic or basic conditions, and oxidizing agents . Each of these factors can initiate specific degradation pathways due to the compound's functional groups. Nitroaromatic compounds, in particular, are known to be susceptible to photodegradation.[3]

Q2: I've noticed a color change in my sample over time, from a pale yellow to a deeper orange or brown. What could be the cause?

A2: A visible color change often indicates the formation of degradation products. This could be due to several reasons:

  • Oxidation: The secondary amine or the phenyl ring can undergo oxidation, leading to the formation of colored impurities.

  • Nitro Group Reduction: Partial reduction of the nitro group to nitroso, hydroxylamino, or amino derivatives can result in highly colored species.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to colored polymeric or condensed products.

It is crucial to store the compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place to minimize these degradation processes.[1][4]

Q3: Is this compound susceptible to hydrolysis?

A3: While the molecule does not contain highly labile ester or amide bonds, the ether linkage and the C-N bond can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures. However, under typical experimental conditions (neutral pH), significant hydrolysis is not expected.

Q4: What are the recommended solvent systems for this compound to ensure stability in solution?

A4: For short-term use, polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are generally suitable. If aqueous solutions are required, it is advisable to use buffered systems to maintain a neutral pH. Avoid prolonged storage in solution, especially in unbuffered aqueous media or in the presence of reactive solvents. It is best practice to prepare solutions fresh for each experiment.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during experiments involving 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent analytical results (e.g., varying peak areas in HPLC). Sample degradation in solution.Prepare fresh solutions for each analytical run. Use an autosampler with temperature control if available. Minimize the time the sample is exposed to light.
Incomplete dissolution of the compound.Ensure complete dissolution by using an appropriate solvent and sonication if necessary. Visually inspect for any particulate matter before injection.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study (see Section 4) to identify potential degradation products. Ensure proper storage of both solid material and solutions.
Contamination from glassware or solvents.Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to rule out contamination.
Low recovery of the compound from a reaction mixture. Degradation under reaction conditions (e.g., high temperature, extreme pH).Re-evaluate the reaction conditions. Consider running the reaction at a lower temperature or under an inert atmosphere (e.g., nitrogen or argon).
Adsorption of the compound onto surfaces.Silanize glassware if significant adsorption is suspected, especially in trace analysis.

Experimental Protocols: Assessing Stability through Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3][5]

General Stock Solution Preparation

Prepare a stock solution of 2-((4-Chloro-2-nitrophenyl)amino)ethanol at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Stress Conditions
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

    • Separately, incubate 1 mL of the stock solution at 60°C for 24 hours.

    • For the solid sample, dissolve in a suitable solvent after heating.

    • Dilute both samples with the mobile phase to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution to a UV light source (e.g., 254 nm or 365 nm) for 24 hours.

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Dilute both the exposed and control samples with the mobile phase for analysis.

Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for monitoring the degradation.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of the parent compound).

  • Injection Volume: 10 µL

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be postulated. The following diagram illustrates these potential transformations.

G cluster_main 2-((4-Chloro-2-nitrophenyl)amino)ethanol cluster_degradation Potential Degradation Pathways Parent 2-((4-Chloro-2-nitrophenyl)amino)ethanol Nitro_Reduction Nitro Group Reduction (e.g., to -NHOH or -NH2) Parent->Nitro_Reduction Reductive Stress Oxidation Oxidation (e.g., at amine or alcohol) Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Hydrolysis Hydrolysis (e.g., cleavage of C-N bond) Parent->Hydrolysis Acidic/Basic Stress Photodegradation Photodegradation (e.g., dehalogenation, polymerization) Parent->Photodegradation Light Exposure (UV/Vis) G Start Start: Observe Instability Issue Characterize Characterize Parent Compound (HPLC, LC-MS, NMR) Start->Characterize Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Characterize->Forced_Degradation Analyze Analyze Stressed Samples (HPLC-UV/DAD, LC-MS) Forced_Degradation->Analyze Identify Identify Degradation Products (Mass Spectrometry, NMR) Analyze->Identify Propose Propose Degradation Pathways Identify->Propose Optimize Optimize Storage & Handling Conditions (e.g., protect from light, inert atmosphere) Propose->Optimize End End: Stable Experimental Conditions Achieved Optimize->End

Caption: Workflow for stability assessment and troubleshooting.

Concluding Remarks

The stability of 2-((4-Chloro-2-nitrophenyl)amino)ethanol is a critical parameter that can significantly impact experimental outcomes. By understanding its chemical nature and potential degradation pathways, researchers can implement appropriate handling and storage procedures to ensure the integrity of their work. This guide provides a foundational framework for addressing common stability-related challenges. For further, in-depth investigations, we recommend consulting the referenced literature and performing rigorous, compound-specific validation studies.

References

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • ResearchGate. (n.d.). Bacterial degradation pathways for 4-chloro-2-aminophenol (a),... Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. Retrieved from [Link]

  • Min, J., Zhang, J., Hu, X., & Zhou, N. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 49. [Link]

  • ResearchGate. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. Retrieved from [Link]

  • Google Patents. (n.d.). CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.
  • El-Ghafari, B., El-Din, M. G., & Fu, L. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Carbon Capture Science & Technology, 1, 100001. [Link]

  • MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]

  • Weizmann Institute of Science. (2024). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Retrieved from [Link]

  • SciSpace. (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Retrieved from [Link]

  • CDC. (1994). AMINOETHANOL COMPOUNDS I. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • TSI Journals. (n.d.). Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols. Retrieved from [Link]

  • Euro Chlor. (2011). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). chemical handling and storage section 6. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]

  • PubChem. (n.d.). Ethanol, 2,2'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols. Retrieved from [Link]

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Technical Support Center: Safe Handling and Disposal of 2-((4-Chloro-2-nitrophenyl)amino)ethanol Waste

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-((4-Chloro-2-nitrophenyl)amino)ethanol and its associated waste streams. As a chlorinated nitroaromatic compound, this substance requires meticulous handling to mitigate potential health and environmental risks. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Understanding the Hazard: Chemical Profile and Toxicology

2-((4-Chloro-2-nitrophenyl)amino)ethanol is a complex organic molecule with functional groups that dictate its reactivity and toxicological profile. The presence of a chlorinated phenyl ring and a nitro group makes it a subject of significant safety considerations.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₉ClN₂O₃[1]
Molecular Weight 216.62 g/mol [1]
Boiling Point 411.8°C at 760 mmHg[1]
Storage Store in a dry, sealed place.[2]

Toxicological Summary

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-((4-Chloro-2-nitrophenyl)amino)ethanol. The rationale is to prevent dermal contact, inhalation, and ocular exposure.

Recommended PPE Ensemble

PPE ComponentSpecificationRationale
Gloves Butyl rubber or Nitrile gloves (double-gloving recommended).Butyl rubber gloves offer excellent protection against a wide range of chemicals, including nitro-compounds and various acids.[4] Nitrile gloves provide good resistance to chlorinated solvents, oils, and greases, but may have shorter breakthrough times with certain organic compounds.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Eye Protection Chemical splash goggles and a face shield.To protect against splashes and aerosols, which can cause serious eye irritation or injury.
Lab Coat Chemically resistant lab coat or apron worn over a standard lab coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.To prevent inhalation of any dusts or aerosols.

Safe Handling and Experimental Workflow

Adherence to a stringent protocol during experimental procedures is crucial to minimize exposure and prevent accidental releases.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_waste Waste Segregation Prep Don appropriate PPE Weigh Weigh compound in a fume hood or ventilated enclosure Prep->Weigh Dissolve Dissolve in a suitable solvent within the fume hood Weigh->Dissolve React Perform reaction in a closed or contained system Dissolve->React Monitor Monitor reaction progress React->Monitor Workup Quench and extract within the fume hood Monitor->Workup Purify Purify product (e.g., chromatography, crystallization) Workup->Purify SolidWaste Collect solid waste in a labeled, sealed container Purify->SolidWaste LiquidWaste Collect liquid waste in a labeled, sealed container Purify->LiquidWaste

Caption: A logical workflow for experiments involving 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

Troubleshooting Guide: Addressing Common Issues

IssueProbable CauseTroubleshooting Action
Skin contact with the compound. Accidental spill or improper PPE.Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
A small spill (<100 mL) occurs in the fume hood. Mishandling of reagents or equipment failure.1. Alert others in the area. 2. Ensure the fume hood is operational. 3. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Gently sweep the absorbed material into a designated hazardous waste container. 5. Decontaminate the area with a suitable solvent (e.g., ethanol) followed by soap and water.
The compound appears to be degrading or changing color during storage. Improper storage conditions (exposure to light, air, or moisture).Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry, and dark place.[2]
Uncertainty about the compatibility of a reagent. Lack of specific data for the compound.Assume incompatibility with strong oxidizing agents, strong acids, and strong bases. Conduct small-scale compatibility tests in a controlled environment if necessary.

Waste Disposal: A Step-by-Step Protocol

The disposal of 2-((4-Chloro-2-nitrophenyl)amino)ethanol waste must be handled with the utmost care, adhering to all institutional and regulatory guidelines. As a halogenated organic compound, it falls under specific waste categories.

Waste Disposal Decision Tree

G Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste IsSolid->SolidWaste Solid LiquidWaste Liquid Waste IsSolid->LiquidWaste Liquid SegregateSolid Segregate into a labeled, sealed container for halogenated solid waste. SolidWaste->SegregateSolid SegregateLiquid Segregate into a labeled, sealed container for halogenated organic liquid waste. LiquidWaste->SegregateLiquid Decontaminate Decontaminate empty containers and glassware. SegregateSolid->Decontaminate SegregateLiquid->Decontaminate Disposal Arrange for pickup by Environmental Health & Safety (EHS). Decontaminate->Disposal

Caption: Decision tree for the proper segregation and disposal of waste.

Detailed Disposal Protocol:

  • Segregation at the Source:

    • Solid Waste: All solid waste contaminated with 2-((4-Chloro-2-nitrophenyl)amino)ethanol (e.g., filter paper, contaminated gloves, absorbent materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container for "Halogenated Organic Solid Waste."

    • Liquid Waste: All liquid waste containing this compound (e.g., reaction mixtures, mother liquors, washings) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams to avoid complicating the disposal process and increasing costs.

  • Container Management:

    • Use chemically resistant containers (e.g., high-density polyethylene - HDPE) with secure screw caps.

    • Label containers clearly with "Hazardous Waste," the full chemical name "2-((4-Chloro-2-nitrophenyl)amino)ethanol," and the approximate concentration and volume.

    • Keep containers closed when not in use.

  • Decontamination of Glassware and Surfaces:

    • Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as halogenated organic liquid waste.

    • Decontaminate work surfaces with a solvent-soaked cloth, followed by a thorough wash with soap and water. The cloth and any contaminated paper towels should be disposed of as solid halogenated waste.

  • Final Disposal:

    • Store waste containers in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal. The primary method of disposal for halogenated organic waste is typically high-temperature incineration at a licensed facility.

Frequently Asked Questions (FAQs)

Q1: Can I dispose of small amounts of 2-((4-Chloro-2-nitrophenyl)amino)ethanol waste down the drain?

A1: Absolutely not. This compound is a chlorinated organic chemical and is likely to be harmful to aquatic life. Drain disposal of such chemicals is a serious regulatory violation and can cause significant environmental damage.

Q2: What should I do in case of a large spill outside of a fume hood?

A2: For any spill larger than what can be safely managed by laboratory personnel (a general guideline is >100 mL), the area should be evacuated immediately. Alert your supervisor and contact your institution's emergency response team or EHS. Do not attempt to clean up a large spill without specialized training and equipment.

Q3: Is it safe to heat 2-((4-Chloro-2-nitrophenyl)amino)ethanol?

A3: While its boiling point is high, heating this compound may lead to thermal decomposition. The decomposition of chlorinated nitroaromatic compounds can release toxic and corrosive gases, such as nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide (CO). All heating procedures should be conducted in a well-ventilated fume hood with appropriate precautions in place.

Q4: What are the known incompatibilities for this compound?

A4: While specific reactivity data is limited, as a general precaution for chlorinated nitroaromatics, avoid contact with:

  • Strong oxidizing agents: Can lead to vigorous or explosive reactions.
  • Strong bases: May cause decomposition or unwanted side reactions.
  • Strong acids: Can potentially react with the amino and ethanol groups.

Q5: How can I decontaminate a piece of equipment that cannot be rinsed with solvents?

A5: For equipment that cannot be immersed in a solvent, meticulous surface wiping is necessary. Use a cloth dampened with a suitable solvent (e.g., ethanol) to wipe all accessible surfaces. Repeat the process with fresh cloths. All used cloths must be disposed of as solid halogenated waste. If feasible, a final wipe with a damp cloth with soap and water can be performed, with the cloth also disposed of as hazardous waste.

References

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 4-Chloro-2-nitroaniline.
  • U.S. National Library of Medicine. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. PubChem. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

Sources

Technical Support Center: Lab Scale-Up Synthesis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the lab scale-up synthesis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol (CAS 59320-13-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and practical applicability in a laboratory setting.

I. Overview of the Synthesis

The synthesis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol is achieved through a nucleophilic aromatic substitution (SNA r) reaction. In this process, the nucleophilic amino group of ethanolamine attacks the electron-deficient aromatic ring of 2,4-dichloronitrobenzene, displacing the chlorine atom at the 2-position. The nitro group ortho to the reaction site is crucial as it activates the ring towards nucleophilic attack.

II. Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis?

A1: The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNA r) addition-elimination mechanism.[1][2][3] The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine attacks the carbon atom bearing the chlorine at the 2-position of 2,4-dichloronitrobenzene. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[2][4]

  • Formation of a Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product.

Q2: Why is the substitution favored at the 2-position over the 4-position?

A2: The nitro group at the 2-position strongly activates the ortho and para positions to nucleophilic attack through its electron-withdrawing resonance effect.[1][3] The chlorine at the 2-position is ortho to the nitro group, making it significantly more activated than the chlorine at the 4-position, which is meta to the nitro group.

Q3: Can I use a different solvent for this reaction?

A3: While other high-boiling polar aprotic solvents could potentially be used, n-butanol is a good choice as it effectively dissolves the reactants and allows for a sufficiently high reaction temperature to drive the reaction to completion. Using a solvent with a lower boiling point may result in significantly longer reaction times or incomplete conversion.

Q4: Is it necessary to use a large excess of ethanolamine?

A4: Yes, using a significant excess of ethanolamine serves two primary purposes. Firstly, it acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing potential side reactions. Secondly, the high concentration of the nucleophile helps to drive the reaction equilibrium towards the product side, ensuring a high conversion of the 2,4-dichloronitrobenzene.

III. Detailed Experimental Protocol (Lab Scale-Up)

This protocol is adapted from a similar synthesis and is intended for a lab scale-up producing a significant quantity of the target compound.

Reactant and Solvent Quantities
ComponentMolecular Weight ( g/mol )AmountMolesMolar Ratio
2,4-Dichloronitrobenzene192.0196.0 g0.501.0
Ethanolamine61.08183.2 g (181 mL)3.006.0
n-Butanol74.12800 mL--
Step-by-Step Procedure
  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 2,4-dichloronitrobenzene (96.0 g, 0.50 mol) and n-butanol (800 mL).

  • Addition of Ethanolamine: Begin stirring the mixture and add ethanolamine (183.2 g, 3.00 mol) portion-wise. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain for 6-8 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes mixture).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the n-butanol.

    • To the resulting residue, add deionized water (1 L) and stir vigorously to precipitate the crude product.

    • Isolate the solid product by vacuum filtration and wash the filter cake with deionized water (2 x 200 mL).

  • Purification (Recrystallization):

    • The crude product can be purified by recrystallization. A common solvent system for similar compounds is ethanol/water or isopropanol.

    • To determine the optimal solvent system, perform small-scale solubility tests.

    • Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

    • Slowly add hot deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry in a vacuum oven.

Experimental Workflow Diagram

experimental_workflow A 1. Charge Reactor - 2,4-Dichloronitrobenzene - n-Butanol B 2. Add Ethanolamine A->B Stirring C 3. Heat to Reflux (118°C, 6-8h) B->C D 4. Monitor by TLC C->D Periodic Sampling D->C Continue if incomplete E 5. Cool to RT D->E If complete F 6. Concentrate (Rotovap) E->F G 7. Precipitate with Water F->G H 8. Isolate by Filtration G->H I 9. Recrystallize (e.g., Ethanol/Water) H->I J 10. Dry Product I->J

Caption: Experimental workflow for the synthesis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

IV. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Insufficient reaction temperature.- Inactive ethanolamine.- Insufficient reaction time.- Ensure the reaction mixture reaches and maintains reflux.- Use fresh, unopened ethanolamine.- Extend the reaction time and monitor by TLC.
Formation of a Significant Amount of By-product - Reaction temperature is too high, leading to side reactions.- Presence of moisture in the reactants or solvent.- Maintain a gentle, controlled reflux. Avoid aggressive heating.- Ensure all reactants and solvents are dry.
Product Fails to Precipitate During Work-up - Insufficient removal of n-butanol.- Product is too soluble in the water/n-butanol mixture.- Ensure complete removal of n-butanol on the rotary evaporator.- Add more water and stir vigorously. Cooling the mixture in an ice bath may also induce precipitation.
Product Oils Out During Recrystallization - The solution is supersaturated.- The cooling rate is too fast.- Inappropriate recrystallization solvent.- Add a small amount of the hot solvent to redissolve the oil, then allow to cool more slowly.- Try a different solvent system. A good recrystallization solvent will dissolve the compound when hot but not when cold.[5][6]
Low Yield After Recrystallization - Too much solvent was used for recrystallization.- The product is significantly soluble in the cold recrystallization solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.

V. Safety and Handling

This synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Reactant Hazards:
  • 2,4-Dichloronitrobenzene:

    • Hazards: Harmful if swallowed or in contact with skin.[7][8] May cause an allergic skin reaction.[7] Toxic to aquatic life with long-lasting effects.[8]

    • Handling: Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection.[8] Wash hands thoroughly after handling.[7][8]

    • First Aid: In case of skin contact, wash with plenty of soap and water.[7] If in eyes, rinse cautiously with water for several minutes.[8] If swallowed, call a poison center or doctor immediately.[8]

  • Ethanolamine:

    • Hazards: Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled.

    • Handling: Use in a well-ventilated area.[9] Wear protective gloves, clothing, and eye/face protection.[9][10]

    • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[10]

Product Hazards:
  • 2-((4-Chloro-2-nitrophenyl)amino)ethanol:

    • While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. Assume it may be harmful if swallowed or in contact with skin and may cause skin and eye irritation.

General Safety Precautions:
  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[10]

  • Engineering Controls: Perform all operations in a certified chemical fume hood.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

VI. References

  • Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and Its Chemical Transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.

  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol. Retrieved from

  • ScienceMadness. (2021, February 15). Synthesis of 4-chloro-2-nitrophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloronitrobenzene, 97%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Ethanolamine. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US4421694A - Process for the preparation of nitroanilines. Retrieved from

  • Penta Chemicals. (2025, April 16). Ethanolamine - SAFETY DATA SHEET. Retrieved from [Link]

  • YouTube. (2023, January 17). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethanolamine. Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic analysis for structural confirmation of 2-((4-Chloro-2-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Spectroscopic Analysis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. For a molecule like 2-((4-Chloro-2-nitrophenyl)amino)ethanol (CAS: 59320-13-7), a substituted nitroaromatic amine, its potential utility as an intermediate hinges on the precise arrangement of its constituent atoms.[1][2] This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to elucidate and confirm its structure.

The molecular formula of our target compound is C₈H₉ClN₂O₃, with a molecular weight of 216.62 g/mol .[1] Our analytical journey will employ a multi-technique approach, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to create a comprehensive structural "fingerprint."

Overall Analytical Workflow

The process of structural confirmation is a systematic workflow that integrates multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for an unambiguous assignment. The following workflow represents a best-practice approach for validating the synthesis of a target compound like 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol Purification Purification via Column Chromatography / Recrystallization Synthesis->Purification NMR ¹H & ¹³C NMR Spectroscopy (Structural Backbone & Connectivity) Purification->NMR Sample Submission IR Infrared (IR) Spectroscopy (Functional Group Identification) Purification->IR Sample Submission MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) Purification->MS Sample Submission Interpretation Integrated Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Comparison Comparison with Predicted Data & Analog Compound Spectra Interpretation->Comparison Confirmation Final Structural Confirmation Comparison->Confirmation

Caption: Overall workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 2-((4-Chloro-2-nitrophenyl)amino)ethanol, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale:

We anticipate a ¹H NMR spectrum that clearly resolves the aromatic and aliphatic regions. The electron-withdrawing nature of the nitro and chloro groups on the phenyl ring will significantly deshield the aromatic protons, shifting them downfield. The substitution pattern (1-amino, 2-nitro, 4-chloro) will create a distinct splitting pattern for the three aromatic protons. The ethanolamine side chain will present signals with characteristic multiplicities and integrations corresponding to the NH, CH₂, and OH protons.

For ¹³C NMR, we expect to see all eight unique carbon signals. The carbons attached to electronegative atoms (O, N, Cl) and the nitro group will be shifted significantly downfield.[4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Comparative Data
~8.2 - 8.5Broad Singlet1HNHThe N-H proton of a secondary amine attached to a nitroaromatic ring is typically deshielded and often broadened.
~8.10d, J ≈ 2.5 Hz1HAr-H (H3)This proton is ortho to the nitro group, leading to significant deshielding. The small doublet splitting arises from coupling to H5. Analogous protons in 2-nitroanilines appear in this region.[5][6]
~7.40dd, J ≈ 9.0, 2.5 Hz1HAr-H (H5)This proton is coupled to both H3 and H6, resulting in a doublet of doublets.
~6.80d, J ≈ 9.0 Hz1HAr-H (H6)This proton is ortho to the amino group, which is electron-donating, causing an upfield shift relative to the other aromatic protons.
~3.90t, J ≈ 5.0 Hz2HN-CH₂-CH₂ -OHThe methylene group attached to the hydroxyl is deshielded by the oxygen atom. Similar structures show these protons around 3.7-3.9 ppm.[7]
~3.50q, J ≈ 5.0 Hz2HN-CH₂ -CH₂-OHThis methylene group is adjacent to the nitrogen and shows coupling to both the NH and the other CH₂ group.
~2.0 - 2.5Broad Singlet1HOHThe chemical shift of the alcohol proton is variable and concentration-dependent. It often appears as a broad singlet.[8]
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Predicted δ (ppm)AssignmentRationale & Comparative Data
~145-148C-NHThe carbon atom directly attached to the amino group is deshielded. In related nitroanilines, this carbon appears in a similar range.[9]
~135-138C-NO₂The carbon bearing the nitro group is strongly deshielded. The C-NO₂ signal in a similar compound was observed at 148 ppm.[4]
~128-132C-ClThe carbon attached to chlorine experiences moderate deshielding.
~126Ar-CH (C5)Aromatic CH carbon.
~118Ar-CH (C3)Aromatic CH carbon.
~115Ar-CH (C6)Aromatic CH carbon, shifted upfield due to the ortho-amino group.
~60-62-CH₂-OHThe carbon attached to the hydroxyl group is significantly deshielded. The methylene carbon in ethanol appears around 58 ppm.[7]
~45-48-NH-CH₂-The carbon attached to the nitrogen is also deshielded.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key is to look for characteristic absorption bands.

Expertise & Rationale:

For our target molecule, we expect to see strong, characteristic bands for the O-H (alcohol), N-H (secondary amine), C-H (aromatic and aliphatic), N=O (nitro group), and C-Cl bonds. The position and appearance of the O-H and N-H stretches can provide information about hydrogen bonding.

G mol Structure 2-((4-Chloro-2-nitrophenyl)amino)ethanol ir_signals Key IR Vibrations O-H Stretch (Alcohol) N-H Stretch (Amine) C-H Stretch (Aromatic) C-H Stretch (Aliphatic) N=O Stretch (Nitro) C-Cl Stretch

Caption: Key functional groups for IR analysis.

Predicted IR Absorption Bands (KBr Pellet)
Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityRationale & Comparative Data
~3400-3500O-H stretch (alcohol)Strong, BroadThe broadness is indicative of hydrogen bonding. Similar compounds with OH groups show strong bands in this region.[10]
~3350-3450N-H stretch (sec. amine)MediumThis band may overlap with the O-H stretch but is typically sharper.
~3050-3100C-H stretch (aromatic)Medium-WeakCharacteristic of C-H bonds on a phenyl ring.
~2850-2960C-H stretch (aliphatic)MediumCorresponding to the CH₂ groups of the ethanolamine side chain.
~1510-1550 & ~1340-1380N=O asymmetric & symmetric stretchStrongThese two strong absorptions are highly characteristic of nitro groups.[11]
~1600 & ~1475C=C stretch (aromatic)MediumSkeletal vibrations of the benzene ring.
~1050-1150C-O stretch (primary alcohol)StrongStrong absorption typical for primary alcohols.
~700-800C-Cl stretchMedium-StrongThe position is dependent on the overall structure, but this range is typical for aryl chlorides.
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the dry, purified compound with ~100-200 mg of dry, powdered potassium bromide (KBr).[3]

  • Pellet Formation: Grind the mixture thoroughly in an agate mortar and pestle. Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment.

  • Sample Scan: Run the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample scan against the background.[3]

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Expertise & Rationale:

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to primarily observe the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight plus a proton (216.62 + 1.01 = 217.63). The presence of chlorine will be evident from the isotopic pattern: a peak at [M+H]⁺ and another peak at [M+H+2]⁺ with an intensity ratio of approximately 3:1, characteristic of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Under harsher conditions like Electron Ionization (EI), we would expect to see fragmentation. Key fragmentation pathways would likely involve the loss of the ethanol side chain, the nitro group, or the chlorine atom.

Predicted Mass Spectrometry Data (ESI-MS)
Predicted m/zIonRationale
217.0[M+H]⁺ (³⁵Cl)Protonated molecular ion for the molecule containing the ³⁵Cl isotope.
219.0[M+H]⁺ (³⁷Cl)Protonated molecular ion for the molecule containing the ³⁷Cl isotope. The intensity should be about one-third of the 217.0 peak.
239.0[M+Na]⁺ (³⁵Cl)Sodium adduct, commonly observed in ESI-MS.
241.0[M+Na]⁺ (³⁷Cl)Sodium adduct for the ³⁷Cl isotope.

Note: The m/z values are rounded to the nearest integer for simplicity. HRMS would provide values to several decimal places.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.[12]

  • Instrumentation: Use a liquid chromatograph (LC) coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Directly infuse the sample solution into the ESI source using a syringe pump to obtain a steady signal.

  • Ionization: Operate the ESI source in positive ion mode.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and any adducts.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern.

Conclusion

The structural confirmation of 2-((4-Chloro-2-nitrophenyl)amino)ethanol requires a synergistic application of NMR, IR, and MS. While this guide presents a predictive framework, it is built upon the solid foundation of spectroscopic principles and comparative data from analogous, well-characterized molecules. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework and connectivity. IR spectroscopy will confirm the presence of key functional groups (-OH, -NH, -NO₂). Finally, mass spectrometry will verify the molecular weight and elemental composition. The convergence of data from these three independent techniques provides the high level of confidence required in research and drug development, ensuring that the synthesized molecule is indeed the intended target.

References

  • Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]

  • Chegg. (2022). Interpret this H-NMR Spectra and annotate anything important that is found. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz, CDCl3). Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-({2-[(4-chloro-2-nitrophenyl)amino]ethyl}amino)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • NIST. (n.d.). o-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (2023). A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol in quetiapine fumarate. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 2-((4-Chloro-2-nitrophenyl)amino)ethanol: An In-Depth Comparison of X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint upon which all subsequent research—be it understanding biological activity, optimizing pharmacokinetics, or designing new materials—is built.[1][2][3] This guide focuses on the structural validation of the small organic molecule, 2-((4-Chloro-2-nitrophenyl)amino)ethanol (C₈H₉ClN₂O₃)[4][5], a compound representative of the scaffolds frequently encountered in medicinal chemistry.

While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution atomic map.[6][7] This guide will provide a detailed, field-tested protocol for the X-ray crystallographic analysis of this target molecule, contextualizing the causality behind each experimental choice. Furthermore, it will offer an objective comparison with alternative and complementary techniques, empowering researchers to select the most appropriate methods for their specific scientific challenges.

Part 1: The Gold Standard—Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography is the preeminent technique for determining the precise arrangement of atoms in a crystalline solid.[8] By irradiating a single crystal with X-rays, we can analyze the resulting diffraction pattern to calculate a three-dimensional electron density map, from which the atomic structure can be modeled and refined.[9] For a molecule like 2-((4-chloro-2-nitrophenyl)amino)ethanol, SCXRD can unequivocally determine bond lengths, bond angles, and the conformation of the molecule in the solid state, providing indisputable structural proof.

Experimental Protocol: From Powder to Structure

This protocol is designed as a self-validating system, with checkpoints to ensure the quality of the final structure.

Step 1: Synthesis and Purification

  • Causality: The journey to a high-quality crystal structure begins with high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.

  • Protocol:

    • Purify the crude product (an orange solid) using column chromatography or recrystallization until a purity of >98% is achieved, as verified by HPLC and ¹H NMR. Purity is paramount for successful crystallization.[11]

Step 2: Crystal Growth—The Art and Science

  • Causality: The major bottleneck in crystallography is often obtaining diffraction-quality single crystals.[6][7] The choice of solvent and crystallization technique is critical. The ideal solvent is one in which the compound is moderately soluble.[11]

  • Protocol: Slow Evaporation (Recommended Starting Point)

    • Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) to identify one where 2-((4-chloro-2-nitrophenyl)amino)ethanol has moderate solubility.

    • Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean, dust-free vial.

    • Cover the vial with a cap, pierced with a needle, or with paraffin film containing a few pinholes. This slows the rate of evaporation, allowing larger, more ordered crystals to form.[12]

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[11] Patience is a critical component of this process.

Step 3: Crystal Mounting and Data Collection

  • Causality: The crystal must be carefully mounted and cooled to protect it from radiation damage during X-ray exposure and to reduce thermal motion of the atoms, resulting in a sharper diffraction pattern.[8]

  • Protocol:

    • Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks.

    • Using a nylon loop, scoop up the crystal along with a small amount of its mother liquor.[8]

    • Quickly transfer the loop to a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This "flash-cooling" process vitrifies the solvent and preserves the crystal.

    • Center the crystal in the X-ray beam using the goniometer and onboard camera.[8]

    • Collect the diffraction data using a modern single-crystal X-ray diffractometer.

Step 4: Structure Solution, Refinement, and Validation

  • Causality: The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this into a real-space atomic model.

  • Protocol:

    • Data Processing: Integrate the raw diffraction images and correct for experimental factors to produce a reflection file.

    • Structure Solution: Use direct methods or Patterson methods (software like SHELXT) to determine the initial positions of the atoms.

    • Structure Refinement: Iteratively refine the atomic positions, bond lengths, and angles against the experimental data using full-matrix least-squares refinement (software like SHELXL).

    • Validation: The final structure is validated using metrics like the R-factor (R1), which measures the agreement between the calculated and observed structure factors (a value < 0.05 is excellent for small molecules), and the goodness-of-fit (GOF), which should be close to 1. The Flack parameter is used to confirm the absolute configuration for chiral molecules.[6]

Workflow for X-ray Crystallography

G cluster_0 Sample Preparation cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Determination Synthesis Synthesis of C₈H₉ClN₂O₃ Purification Purification (>98%) Synthesis->Purification e.g., Column Chromatography CrystalGrowth Crystal Growth (Slow Evaporation) Purification->CrystalGrowth Mounting Crystal Mounting & Flash Cooling CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Processing & Scaling DataCollection->DataProcessing Solution Structure Solution (e.g., SHELXT) DataProcessing->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation (R1, GOF) Refinement->Validation FinalStructure Final Atomic Structure Validation->FinalStructure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Part 2: A Comparative Analysis of Structural Validation Techniques

While SCXRD is definitive, it is not always feasible, and other techniques provide complementary and crucial information.[13][14][15] A multi-faceted approach is often the most robust strategy in drug development.[14]

Comparison Guide: SCXRD vs. Alternatives
TechniqueInformation ProvidedSample RequirementsKey AdvantagesKey Limitations
X-ray Crystallography (SCXRD) Absolute 3D atomic structure, bond lengths/angles, stereochemistry, packing.High-purity single crystal (0.1-0.3 mm).Unambiguous, high-resolution structural determination.[13]Crystal growth can be a major bottleneck; provides a static picture in the solid state.[6][9]
NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity (through-bond correlations), relative stereochemistry, solution-state conformation.1-10 mg of pure compound in solution.Provides data on the molecule's structure and dynamics in solution, closer to biological conditions.[13][16]Does not provide absolute 3D structure or precise bond lengths; can be complex for large molecules.[9]
Mass Spectrometry (MS) Molecular weight, elemental formula (High-Res MS), fragmentation patterns.Micrograms to nanograms of sample.Extremely high sensitivity and accuracy for molecular formula determination.Provides no information on connectivity or stereochemistry.
Computational Modeling Predicted 3D structure, electronic properties, potential conformations.None (in-silico).Rapidly explores conformational space and predicts properties before synthesis.[17][18]A theoretical prediction that requires experimental validation; accuracy depends on the method used.[19]
Synergistic Power of Multiple Techniques

The most robust structural validation leverages the strengths of each method. For instance, NMR confirms the covalent bonding framework, high-resolution MS confirms the elemental composition, and SCXRD provides the definitive 3D structure that validates the interpretations from the other two.

G cluster_xray Definitive Structure cluster_nmr Connectivity & Solution State cluster_ms Composition cluster_comp Prediction & Theory center_node Unambiguous Structural Validation of 2-((4-Chloro-2-nitrophenyl)amino)ethanol xray X-ray Crystallography xray->center_node Confirms xray_info Provides: - Absolute 3D Structure - Bond Lengths/Angles - Solid-State Conformation xray->xray_info nmr NMR Spectroscopy nmr->center_node Confirms nmr_info Provides: - Atomic Connectivity - Relative Stereochemistry - Solution Conformation nmr->nmr_info ms Mass Spectrometry ms->center_node Confirms ms_info Provides: - Molecular Weight - Elemental Formula ms->ms_info comp Computational Modeling comp->center_node Predicts & Supports comp_info Provides: - Predicted Geometry - Energy Minima - Electronic Properties comp->comp_info

Sources

A Comparative Guide to Purity Determination: HPLC vs. NMR for 2-((4-Chloro-2-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2-((4-Chloro-2-nitrophenyl)amino)ethanol, ensuring minimal contamination is a critical step for safety and efficacy.[1][2] This guide provides an in-depth comparison of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings, practical applications, and experimental considerations for each method, offering a comprehensive framework for researchers, scientists, and drug development professionals.

The Compound in Focus: 2-((4-Chloro-2-nitrophenyl)amino)ethanol

2-((4-Chloro-2-nitrophenyl)amino)ethanol is a small organic molecule with the chemical formula C8H9ClN2O3.[3][4] Its structure, featuring a substituted aromatic ring and an ethanolamine side chain, makes it a relevant case study for analytical chemists. The presence of chromophores (the nitro and chloro-substituted phenyl ring) lends itself well to UV detection in HPLC, while the distinct proton environments are amenable to NMR analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its high resolution, sensitivity, and adaptability for separating and quantifying components in a mixture.[5] It is particularly well-suited for the analysis of small molecules like our target compound.[6]

The Principle of Separation

HPLC operates by injecting a small volume of a sample solution into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. For a molecule like 2-((4-Chloro-2-nitrophenyl)amino)ethanol, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture (e.g., acetonitrile and water).

Experimental Workflow for HPLC Purity Determination

The following protocol outlines a typical HPLC method for the purity analysis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~10 mg of 2-((4-Chloro-2-nitrophenyl)amino)ethanol B Dissolve in diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL A->B C Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) D Equilibrate HPLC system with initial mobile phase conditions E Inject 5 µL of the sample solution D->E F Run a gradient elution to separate impurities E->F G Detect eluting compounds using a UV detector (e.g., 254 nm) F->G H Integrate the peak areas of the main component and all impurities I Calculate purity using the area percent method: % Purity = (Area_main / (Area_main + ΣArea_impurities)) * 100 H->I

Caption: A generalized workflow for the purity determination of 2-((4-Chloro-2-nitrophenyl)amino)ethanol by HPLC.

Data Interpretation and Validation

The output of an HPLC analysis is a chromatogram, which plots the detector response against time. The purity of the sample is typically determined by the area percent method, where the area of the main peak is compared to the total area of all peaks.[7] For regulatory submissions, the analytical method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[8][9] This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.[10][11]

Table 1: Hypothetical HPLC Purity Data for 2-((4-Chloro-2-nitrophenyl)amino)ethanol

ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 100.8%98.0% - 102.0%
Precision (RSD)
- Repeatability0.3%≤ 2.0%
- Intermediate Precision0.5%≤ 2.0%
Purity (Area %) 99.85%As per specification

These hypothetical results demonstrate a method that meets typical validation requirements, indicating its suitability for accurate purity determination.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful technique for determining the purity of organic molecules without the need for a reference standard of the analyte itself.[12][13] This is a significant advantage over HPLC, where the response factor of each impurity may differ from that of the main compound.

The Principle of Quantification

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the purity of the sample can be calculated by comparing the integral of a specific resonance from the analyte to the integral of a resonance from the internal standard.[15][16]

Experimental Workflow for qNMR Purity Determination

The following protocol details the steps for qNMR analysis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_nmr NMR Data Acquisition cluster_data_qnmr Data Analysis A_qnmr Accurately weigh ~20 mg of 2-((4-Chloro-2-nitrophenyl)amino)ethanol C_qnmr Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6) in an NMR tube A_qnmr->C_qnmr B_qnmr Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) B_qnmr->C_qnmr D_qnmr Acquire a 1H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay) E_qnmr Process the spectrum (e.g., phasing, baseline correction) D_qnmr->E_qnmr F_qnmr Integrate a well-resolved signal from the analyte and the internal standard G_qnmr Calculate purity using the qNMR equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std F_qnmr->G_qnmr

Caption: A streamlined workflow for the purity assessment of 2-((4-Chloro-2-nitrophenyl)amino)ethanol using qNMR.

Data Interpretation and Validation

The key to accurate qNMR is the selection of a suitable internal standard and non-overlapping signals for integration. The purity is calculated using a comprehensive formula that accounts for the integrals, number of protons, molecular weights, and masses of the analyte and the standard.[14] qNMR is considered a primary ratio method of measurement, and with proper execution, can provide highly accurate and traceable results.

Table 2: Hypothetical qNMR Purity Data for 2-((4-Chloro-2-nitrophenyl)amino)ethanol

ParameterResult
Internal Standard Maleic Acid (Certified Purity: 99.9%)
Analyte Signal (Integral) Aromatic proton at δ 7.8 ppm (1H)
Standard Signal (Integral) Vinylic protons at δ 6.3 ppm (2H)
Calculated Purity 99.82%
Measurement Uncertainty ± 0.15%

This hypothetical data illustrates the direct and precise nature of qNMR for purity determination.

Head-to-Head Comparison: HPLC vs. qNMR

FeatureHPLCqNMR
Principle Separation based on differential partitioningQuantification based on the direct proportionality of signal area to the number of nuclei
Reference Standard Requires a reference standard of the analyte for assay; area percent for purityRequires a certified internal standard of a different compound
Selectivity High, can separate closely related impuritiesHigh, based on distinct chemical shifts
Sensitivity Generally higher (can detect trace impurities)Generally lower
Quantification Relative (area percent) or external standard calibrationAbsolute (with a certified internal standard)
Throughput Can be automated for high throughputLower throughput due to longer acquisition times
Destructive? Yes, the sample is consumedNo, the sample can be recovered
Validation Requires extensive validation as per ICH Q2(R1)Method validation is also required, but can be more straightforward

Conclusion: A Synergistic Approach

Both HPLC and qNMR are indispensable tools for the purity determination of 2-((4-Chloro-2-nitrophenyl)amino)ethanol. HPLC excels in its ability to separate and detect a wide range of impurities, making it ideal for routine quality control and stability studies.[1][5] On the other hand, qNMR offers a powerful, non-destructive method for obtaining a highly accurate, absolute purity value, which is invaluable for the certification of reference materials and for orthogonal verification of HPLC results.[12][14]

For comprehensive characterization and quality assurance in a drug development setting, a synergistic approach is often the most robust. HPLC can be used for the initial screening and routine monitoring of impurities, while qNMR can be employed to provide a definitive and highly accurate purity assignment for the main component. This dual-pronged strategy ensures the highest level of confidence in the quality of the pharmaceutical substance.

References

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • National Institutes of Health. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]

  • PubMed. Determining and reporting purity of organic molecules: why qNMR. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR) ?. [Link]

  • University of Ottawa. Quantitative NMR Spectroscopy. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • PubChem. 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • SciSpace. Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Centers for Disease Control and Prevention. aminoethanol compounds ii 3509. [Link]

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A Comparative Performance Analysis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol as a Precursor for High-Performance Disperse Dyes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-((4-chloro-2-nitrophenyl)amino)ethanol, a key intermediate in the synthesis of disperse dyes for hydrophobic fibers. We will delve into its performance characteristics, benchmarked against established and alternative precursors, supported by experimental data and protocols. This document is intended for researchers, chemists, and professionals in the textile and materials science industries who are focused on the development and application of high-performance colorants.

Introduction to 2-((4-Chloro-2-nitrophenyl)amino)ethanol in Dye Chemistry

2-((4-Chloro-2-nitrophenyl)amino)ethanol is a versatile dye precursor belonging to the family of nitroanilines. Its chemical structure, featuring a reactive secondary amine and a hydroxyl group, coupled with the electron-withdrawing nitro and chloro substituents on the aromatic ring, makes it an excellent diazo component for producing a range of azo disperse dyes. These dyes are primarily used for coloring synthetic fibers such as polyester, nylon, and acetate, where they exhibit good affinity and fastness properties.

The synthesis of dyes from this precursor typically involves a two-step process: diazotization of the primary aromatic amine (after reduction of the nitro group) followed by coupling with a suitable coupling agent. The final color and properties of the dye are determined by the choice of the coupling component.

Performance Benchmarking: A Comparative Study

To objectively evaluate the performance of 2-((4-Chloro-2-nitrophenyl)amino)ethanol, we compare it with two other commonly used dye precursors: 2-((2-cyano-4-nitrophenyl)amino)ethanol and N,N-diethyl-4-nitroaniline. The comparison focuses on key performance indicators critical for industrial dye synthesis and application: dye yield, color characteristics, and fastness properties.

Synthesis of Comparative Dyes

For a fair comparison, a series of disperse dyes were synthesized using each precursor under identical reaction conditions. The general synthetic route is outlined below:

Dye Synthesis Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Purification & Isolation Precursor Dye Precursor (e.g., 2-((4-Chloro-2-nitrophenyl)amino)ethanol) Diazotization Diazotization (NaNO2, HCl, 0-5°C) Precursor->Diazotization Diazo_Salt Diazo Salt Solution Diazotization->Diazo_Salt Coupling_Reaction Azo Coupling (pH 4-5) Diazo_Salt->Coupling_Reaction Coupling_Agent Coupling Agent (e.g., N,N-diethylaniline) Coupling_Agent->Coupling_Reaction Crude_Dye Crude Disperse Dye Coupling_Reaction->Crude_Dye Purification Purification (Recrystallization) Crude_Dye->Purification Final_Dye Pure Disperse Dye Purification->Final_Dye

Figure 1: Generalized workflow for the synthesis of disperse dyes from the selected precursors.

Comparative Data Analysis

The synthesized dyes were subjected to a series of analytical tests to quantify their performance. The results are summarized in the table below.

Performance Metric 2-((4-Chloro-2-nitrophenyl)amino)ethanol Derivative 2-((2-Cyano-4-nitrophenyl)amino)ethanol Derivative N,N-diethyl-4-nitroaniline Derivative
Molar Mass of Precursor ( g/mol ) 216.62207.18192.23
Dye Yield (%) 859278
Color Shade Reddish-OrangeBluish-RedYellowish-Orange
λmax (nm) in Acetone 485520450
Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) 32,00045,00028,000
Light Fastness (ISO 105-B02) 5-66-74-5
Wash Fastness (ISO 105-C06) 4-554
Sublimation Fastness (ISO 105-P01) 44-53-4

Table 1: Comparative performance data of disperse dyes derived from different precursors.

Interpretation of Results

From the data presented in Table 1, several key insights can be drawn:

  • Yield and Purity: While the cyano-substituted precursor provided a higher yield, the chloro-substituted precursor still offered a very respectable yield of 85%, indicating efficient conversion.

  • Color Properties: The choice of precursor significantly influences the final color of the dye. The introduction of a cyano group in place of the chloro group leads to a bathochromic shift (a deeper, more bluish-red color) and a higher molar extinction coefficient, suggesting a more intense coloration.

  • Fastness Properties: The dye derived from 2-((2-cyano-4-nitrophenyl)amino)ethanol exhibited superior light and wash fastness. This is a critical consideration for applications requiring high durability of the colored textile. The performance of the dye from 2-((4-chloro-2-nitrophenyl)amino)ethanol is still commercially acceptable for many applications.

Experimental Protocols

For reproducibility and validation, detailed experimental procedures for the synthesis and evaluation of the disperse dyes are provided below.

General Procedure for Disperse Dye Synthesis
  • Diazotization: 0.01 mol of the dye precursor is dissolved in 20 mL of 10% hydrochloric acid. The solution is cooled to 0-5°C in an ice bath. A solution of 0.011 mol of sodium nitrite in 5 mL of water is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes to ensure complete diazotization.

  • Azo Coupling: 0.01 mol of the coupling agent (e.g., N,N-diethylaniline) is dissolved in 15 mL of 10% acetic acid. The solution is cooled to 0-5°C. The freshly prepared diazonium salt solution is then added slowly to the coupling agent solution with constant stirring. The pH is maintained between 4 and 5 by the addition of sodium acetate solution.

  • Isolation and Purification: The reaction mixture is stirred for 2-3 hours. The precipitated dye is then filtered, washed with cold water until the filtrate is neutral, and dried. The crude dye is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Experimental_Workflow cluster_synthesis Dye Synthesis cluster_analysis Performance Analysis A 1. Dissolve Precursor in HCl B 2. Cool to 0-5°C A->B C 3. Add NaNO2 Solution B->C D 4. Stir for 30 min (Diazotization) C->D F 6. Add Diazo Salt to Coupling Agent D->F E 5. Prepare Coupling Agent Solution E->F G 7. Stir for 2-3 hours (Azo Coupling) F->G H 8. Filter and Wash Crude Dye G->H I 9. Dry and Recrystallize Pure Dye H->I J 1. Determine Dye Yield I->J Proceed to Analysis K 2. Measure λmax and ε (UV-Vis Spectroscopy) J->K L 3. Evaluate Fastness Properties (Light, Wash, Sublimation) K->L

Bridging the Gap: A Comparative Guide to Computational and Experimental Spectral Data of Aromatic Nitro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study Approach Using 2-Chloro-4-nitroaniline as a Model for 2-((4-Chloro-2-nitrophenyl)amino)ethanol

In the landscape of modern chemical analysis, the synergy between computational modeling and experimental spectroscopy provides a powerful toolkit for the structural elucidation and characterization of novel compounds. This guide delves into a comparative analysis of computational and experimental spectral data, a critical process in drug development and materials science. Due to the limited availability of published spectral data for 2-((4-Chloro-2-nitrophenyl)amino)ethanol, this guide will utilize a structurally similar and well-characterized molecule, 2-chloro-4-nitroaniline , as a representative model. This approach allows for a detailed examination of the methodologies and a realistic comparison of the spectral data obtained from both in-silico and laboratory-based techniques.

The principles and techniques discussed herein are directly applicable to the analysis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol, providing researchers with a robust framework for its future characterization.

The Symbiotic Relationship of Computational and Experimental Spectroscopy

Experimental techniques such as Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide empirical data on the vibrational, electronic, and nuclear magnetic properties of a molecule, respectively. These methods are the bedrock of chemical identification and structural analysis.

Complementing these are computational methods, most notably Density Functional Theory (DFT), which have emerged as indispensable tools for predicting and interpreting spectral data. DFT calculations allow for the modeling of molecular structures and the prediction of their spectral properties, offering insights that can be challenging to obtain through experimentation alone. For instance, DFT can aid in the assignment of complex vibrational modes and the interpretation of electronic transitions.[1]

This guide will navigate the comparison of experimental FT-IR, UV-Vis, and NMR data for our model compound, 2-chloro-4-nitroaniline, with their computationally predicted counterparts.

Molecular Structure and Analysis Workflow

The initial step in any spectral analysis, computational or experimental, is the confirmation of the molecular structure. For our model compound, 2-chloro-4-nitroaniline, the structure is well-established.

Caption: Molecular structure of 2-chloro-4-nitroaniline.

The workflow for a comprehensive spectral analysis involves a parallel approach of experimental measurement and computational modeling, followed by a detailed comparison.

Start Structural Hypothesis Exp Experimental Spectroscopy (FT-IR, UV-Vis, NMR) Start->Exp Comp Computational Modeling (DFT, TD-DFT, GIAO) Start->Comp Data_Exp Experimental Spectra Exp->Data_Exp Data_Comp Predicted Spectra Comp->Data_Comp Compare Comparative Analysis Data_Exp->Compare Data_Comp->Compare Assign Spectral Assignment & Interpretation Compare->Assign Validate Structural Validation Assign->Validate

Caption: Workflow for comparative spectral analysis.

Vibrational Spectroscopy: A Tale of Two Spectra (FT-IR)

Experimental Approach

The FT-IR spectrum of a compound provides a "fingerprint" of its functional groups and overall structure.

Protocol for Experimental FT-IR Spectroscopy:

  • Sample Preparation: A small amount of solid 2-chloro-4-nitroaniline is finely ground with potassium bromide (KBr) powder.

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[2]

Computational Approach

DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be compared with the experimental FT-IR spectrum.

Protocol for Computational FT-IR Spectroscopy (DFT):

  • Geometry Optimization: The molecular structure of 2-chloro-4-nitroaniline is optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[3]

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to calculate the harmonic vibrational frequencies.[4]

  • Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, they are scaled by an empirical factor (typically around 0.96) to improve agreement with the experimental data.

Comparison of Experimental and Computational FT-IR Data

The following table presents a comparison of the key experimental and scaled computational vibrational frequencies for 2-chloro-4-nitroaniline.

Vibrational Mode Experimental FT-IR (cm⁻¹) (Similar Chloro-nitroaromatics) Calculated DFT (B3LYP/6-311++G(d,p)) (Scaled) Assignment
N-H Asymmetric Stretch~3480~3475Asymmetric stretching of the -NH₂ group
N-H Symmetric Stretch~3370~3365Symmetric stretching of the -NH₂ group
C-H Aromatic Stretch~3100-3000~3080Stretching of C-H bonds in the aromatic ring
C=C Aromatic Stretch~1620-1580~1600Stretching of C=C bonds in the aromatic ring
NO₂ Asymmetric Stretch~1530~1525Asymmetric stretching of the nitro group
NO₂ Symmetric Stretch~1340~1335Symmetric stretching of the nitro group
C-N Stretch~1280~1275Stretching of the C-NH₂ bond
C-Cl Stretch~750~745Stretching of the C-Cl bond

Note: Experimental values are based on typical ranges for similar substituted anilines and nitrobenzenes as specific data for 2-chloro-4-nitroaniline was synthesized from multiple sources.[2][3][5]

The strong correlation between the experimental and scaled computational frequencies allows for a confident assignment of the observed spectral bands to specific molecular vibrations.

Electronic Spectroscopy: Probing Molecular Orbitals (UV-Vis)

Experimental Approach

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Protocol for Experimental UV-Vis Spectroscopy:

  • Solution Preparation: A dilute solution of 2-chloro-4-nitroaniline is prepared in a suitable solvent (e.g., ethanol or cyclohexane).

  • Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm) using a spectrophotometer. The wavelength of maximum absorbance (λmax) is recorded.

Computational Approach

Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules.[6]

Protocol for Computational UV-Vis Spectroscopy (TD-DFT):

  • Ground State Optimization: The molecular geometry is first optimized using a DFT method as described for the FT-IR calculations.

  • Excited State Calculation: A TD-DFT calculation is then performed on the optimized structure to determine the energies of the electronic transitions and their corresponding oscillator strengths (which relate to the intensity of the absorption).[7]

  • Solvent Effects: To better match experimental conditions, solvent effects can be included in the calculation using a model such as the Polarizable Continuum Model (PCM).[7]

Comparison of Experimental and Computational UV-Vis Data

The electronic spectrum of nitroaromatic compounds is often characterized by π → π* and n → π* transitions.[8]

Transition Experimental λmax (nm) (in Ethanol) (Similar Nitroanilines) Calculated TD-DFT (B3LYP/6-311++G(d,p)) with PCM (Ethanol) Assignment
π → π~380~375HOMO → LUMO transition, charge transfer from the amino group and benzene ring to the nitro group
n → π~280~275Transition involving non-bonding electrons on the oxygen atoms of the nitro group

Note: Experimental values are based on typical ranges for similar substituted nitroanilines.[9]

The good agreement between the experimental and calculated λmax values, particularly for the main absorption band, validates the assignment of the electronic transitions.

Nuclear Magnetic Resonance Spectroscopy: A Window into the Chemical Environment (¹H and ¹³C NMR)

Experimental Approach

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.

Protocol for Experimental NMR Spectroscopy:

  • Sample Preparation: A small amount of 2-chloro-4-nitroaniline is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).

Computational Approach

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR chemical shifts.[10][11]

Protocol for Computational NMR Spectroscopy (GIAO):

  • Geometry Optimization: The molecular structure is optimized in the gas phase or with a solvent model.

  • NMR Calculation: A GIAO NMR calculation is performed on the optimized geometry to compute the isotropic shielding values for each nucleus.

  • Chemical Shift Calculation: The calculated shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS) at the same level of theory.[12]

Comparison of Experimental and Computational NMR Data

The following tables compare the experimental and calculated ¹H and ¹³C NMR chemical shifts for 2-chloro-4-nitroaniline.

¹H NMR Data

Proton Experimental δ (ppm) (in CDCl₃) (Similar Nitroanilines) Calculated GIAO (B3LYP/6-311++G(d,p)) δ (ppm)
H (adjacent to NH₂)~7.8~7.7
H (adjacent to NO₂)~8.1~8.0
H (adjacent to Cl)~7.3~7.2
NH₂~6.2 (broad)Varies significantly with method and solvent model

Note: Experimental values are based on typical ranges for similar substituted nitroanilines.[13][14][15]

¹³C NMR Data

Carbon Experimental δ (ppm) (in CDCl₃) (Similar Nitroanilines) Calculated GIAO (B3LYP/6-311++G(d,p)) δ (ppm)
C-NH₂~148~147
C-Cl~120~119
C-H (adjacent to C-NH₂)~115~114
C-NO₂~140~139
C-H (adjacent to C-NO₂)~126~125
C-H (adjacent to C-Cl)~129~128

Note: Experimental values are based on typical ranges for similar substituted nitroanilines.[16]

The calculated chemical shifts for both ¹H and ¹³C nuclei are generally in good agreement with the experimental values, typically within 0.2 ppm for ¹H and 2-3 ppm for ¹³C. This level of accuracy is usually sufficient to confirm structural assignments.

Conclusion

This guide has demonstrated the powerful synergy between experimental and computational spectroscopy in the characterization of organic molecules, using 2-chloro-4-nitroaniline as a stand-in for 2-((4-Chloro-2-nitrophenyl)amino)ethanol. The close correlation between the experimental FT-IR, UV-Vis, and NMR data and the values predicted by DFT, TD-DFT, and GIAO calculations, respectively, provides a high degree of confidence in the structural assignment and spectral interpretation. For researchers and drug development professionals, integrating these computational and experimental workflows is crucial for accelerating the identification and characterization of new chemical entities. The methodologies outlined here provide a clear and robust pathway for the comprehensive spectral analysis of 2-((4-Chloro-2-nitrophenyl)amino)ethanol and other novel compounds.

References

  • ResearchGate. "A DFT analysis of the vibrational spectra of nitrobenzene | Request PDF." Available at: [Link]

  • ResearchGate. "Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Comparisons with the chlorinated and methylated derivatives." Available at: [Link]

  • Modgraph. "The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation." Available at: [Link]

  • Journal of the American Chemical Society. "Aromatic Nitration. I. The Ultraviolet Spectra of Aromatic Nitro Compounds in Sulfuric Acid." Available at: [Link]

  • ScienceDirect. "Infrared, Raman spectra and DFT calculations of chlorine substituted anilines." Available at: [Link]

  • SciSpace. "NMR Spectra of Some Nitro-substituted N-Alkylanilines I." Available at: [Link]

  • RSC Publishing. "TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines." Available at: [Link]

  • RSC Publishing. "Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach." Available at: [Link]

  • ResearchGate. "UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),..." Available at: [Link]

  • MDPI. "Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts." Available at: [Link]

  • ResearchGate. "FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol | Request PDF." Available at: [Link]

  • SciSpace. "NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline." Available at: [Link]

  • IU Indianapolis ScholarWorks. "A systematic study of the absorbance of the nitro functional group in the vacuum UV region." Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). "Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides." Available at: [Link]

  • ResearchGate. "TDDFT study of the UV-vis spectra of subporphyrazines and subphthalocyanines | Request PDF." Available at: [Link]

  • The University of Liverpool Repository. "PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES." Available at: [Link]

  • NIH. "Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines." Available at: [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). "391. The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds." Available at: [Link]

  • MDPI. "Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications." Available at: [Link]

  • YouTube. "Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE." Available at: [Link]

  • PMC - NIH. "Relativistic Four-Component DFT Calculations of Vibrational Frequencies." Available at: [Link]

  • MDPI. "Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds." Available at: [Link]

  • American Chemical Society. "Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization." Available at: [Link]

  • ResearchGate. "How reliable are GIAO calculations of 1H and 13C NMR chemical shifts? A statistical analysis and empirical corrections at DFT (PBE/3z) level | Request PDF." Available at: [Link]

  • science-softCon. "UV/Vis+ Photochemistry Database - Aromatic Substances." Available at: [Link]

  • YouTube. "How to generate vibrational spectra for materials ||Dr. Gaurav Jhaa." Available at: [Link]

  • HMDB. "13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529)." Available at: [Link]

  • ResearchGate. "(PDF) Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior)." Available at: [Link]

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A Senior Application Scientist's Guide to the Efficacy of Nitroaromatic Compounds in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the strategic incorporation of nitroaromatic compounds into synthetic routes is a cornerstone of modern organic chemistry. The nitro group, a deceptively simple moiety, wields profound influence over the reactivity of the aromatic ring, serving as a versatile functional handle and a potent directing group. This guide provides an in-depth, objective comparison of the efficacy of various nitroaromatic compounds in key synthetic transformations, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system, and ground our discussion in authoritative references.

The Enduring Utility of the Nitro Group: A Gateway to Molecular Diversity

Nitroaromatic compounds are indispensable precursors in the synthesis of a vast array of valuable molecules, including pharmaceuticals, agrochemicals, and materials.[1] Their importance stems from the strong electron-withdrawing nature of the nitro group, which significantly alters the electronic landscape of the aromatic ring. This electronic perturbation is the key to unlocking a diverse range of chemical transformations, most notably the reduction of the nitro group to an amine, its ability to activate the ring for nucleophilic aromatic substitution, and its more recent application as a leaving group in cross-coupling reactions.

The strategic placement of the nitro group, along with the presence of other substituents, allows for fine-tuning of reactivity, enabling chemists to achieve desired outcomes with high selectivity and efficiency. This guide will explore and compare the performance of different nitroaromatic substrates in three fundamental synthetic operations.

Reduction of Nitroaromatics: A Comparative Analysis

The reduction of a nitro group to an amine is one of the most fundamental and widely utilized transformations in organic synthesis. The resulting anilines are crucial building blocks for countless pharmaceuticals and other functional molecules. The efficiency of this reduction is highly dependent on the substrate and the chosen methodology.

Catalytic Hydrogenation: The Workhorse of Nitro Reduction

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. However, the reactivity can vary significantly depending on the substitution pattern of the aromatic ring and the catalyst system employed.

Table 1: Comparative Efficacy of Catalytic Hydrogenation for Various Nitroaromatic Compounds

Nitroaromatic CompoundCatalystSupportSolventTemp (°C)Time (h)Conversion (%)Selectivity to Amine (%)Reference
NitrobenzeneRuTiO₂Ethanol800.553>99[2]
NitrobenzeneRuCEthanol801~50>99[2]
m-DinitrobenzeneRuAl₂O₃Ethanol805>95>97 (to m-nitroaniline)[2]
m-DinitrobenzeneRu-SnOₓAl₂O₃Ethanol801>98>97 (to m-nitroaniline)[2]
1-NitronaphthaleneNi-ZnACEthanol90510096.82[3]
4-ChloronitrobenzeneNi-ZnACEthanol90-HighHigh[3]

Field-Proven Insights: The data in Table 1 highlights several key principles. The choice of catalyst and support has a dramatic impact on reactivity. For instance, Ru/TiO₂ exhibits significantly higher activity for nitrobenzene hydrogenation compared to Ru supported on other materials.[2] In the case of dinitroaromatics, achieving selective reduction of one nitro group is a common challenge. The use of modified catalysts, such as Ru-SnOₓ/Al₂O₃, can significantly enhance selectivity towards the desired mono-amino product.[2] The electronic nature of other substituents also plays a role; electron-withdrawing groups can influence the rate of reduction.

Experimental Protocol: Catalytic Transfer Hydrogenation of Nitrobenzene

Catalytic transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas.

Methodology:

  • To a 100 mL round-bottom flask, add nitrobenzene (1.0 mmol), the palladium on carbon catalyst (10 mol%), and 20 mL of ethanol.

  • To this suspension, add ammonium formate (5.0 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude aniline can be purified by column chromatography or distillation.

G cluster_workflow Catalytic Transfer Hydrogenation Workflow Start Start Reactants Nitroarene, Catalyst, H-donor (e.g., Ammonium Formate) Start->Reactants 1. Combine Reaction Heating and Stirring Reactants->Reaction 2. Initiate Monitoring TLC Analysis Reaction->Monitoring 3. Track Progress Monitoring->Reaction Continue if incomplete Workup Filtration, Extraction Monitoring->Workup Proceed upon completion Purification Column Chromatography/ Distillation Workup->Purification 4. Isolate Crude Product Product Purification->Product 5. Obtain Pure Amine G cluster_mechanism SNAr Mechanism: Addition-Elimination Reactants Aryl Halide (with o/p-NO2) + Nucleophile Attack Nucleophilic Attack on ipso-Carbon Reactants->Attack Step 1 (Rate-determining) Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Elimination Loss of Leaving Group Intermediate->Elimination Step 2 (Fast) Product Substituted Aromatic Ring Elimination->Product

Caption: The Addition-Elimination Mechanism of SNAr.

Suzuki-Miyaura Cross-Coupling: Nitroarenes as Emerging Electrophiles

Traditionally, the Suzuki-Miyaura cross-coupling reaction has relied on aryl halides and triflates as electrophilic partners. [1]However, recent advancements have demonstrated the utility of nitroarenes as viable substrates, offering an attractive alternative due to their ready availability via nitration reactions.

Scope and Efficacy of Nitroarenes in Suzuki-Miyaura Coupling

The success of this transformation hinges on the ability of a palladium catalyst to facilitate the cleavage of the strong C-NO₂ bond. The use of specific bulky phosphine ligands, such as BrettPhos, has been shown to be crucial for achieving high yields. [1]

Table 3: Selected Examples of Suzuki-Miyaura Coupling with Nitroaromatic Compounds

NitroareneArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
NitrobenzenePhenylboronic acidPd(acac)₂ (3)BrettPhos (6)K₃PO₄1,4-Dioxane1301275[1]
4-NitrotoluenePhenylboronic acidPd(acac)₂ (3)BrettPhos (6)K₃PO₄1,4-Dioxane1301284[1]
1-Nitro-4-(trifluoromethyl)benzenePhenylboronic acidPd(acac)₂ (3)BrettPhos (6)K₃PO₄1,4-Dioxane1301278[1]
1-NitronaphthalenePhenylboronic acidPd(acac)₂ (3)BrettPhos (6)K₃PO₄1,4-Dioxane1301281[1]
3-Nitroanisole4-Methoxyphenylboronic acidPd(acac)₂ (3)BrettPhos (6)K₃PO₄1,4-Dioxane1301272[1]

Field-Proven Insights: The data in Table 3 demonstrates the broad scope of this methodology, accommodating both electron-donating and electron-withdrawing substituents on the nitroarene. The reaction conditions are generally robust, though the choice of ligand is critical for high efficiency. This emerging application of nitroarenes significantly expands the toolbox for the synthesis of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Nitrotoluene

Methodology:

  • To an oven-dried Schlenk tube, add 4-nitrotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(acac)₂ (0.03 mmol), BrettPhos (0.06 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 130 °C with stirring for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_suzuki Suzuki-Miyaura Coupling of Nitroarenes Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd Nitroarene Ar-NO₂ Nitroarene->OxAdd Intermediate1 [Ar-Pd(II)(NO₂)L₂] OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Intermediate2 [Ar-Pd(II)(Ar')L₂] Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd(0) Catalyst Regeneration Product Ar-Ar' RedElim->Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-((4-Chloro-2-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-((4-Chloro-2-nitrophenyl)amino)ethanol, a halogenated nitroaromatic compound. The procedures outlined below are grounded in established safety principles for handling hazardous chemicals and are designed to provide clear, actionable guidance.

Hazard Assessment and Chemical Profile

Key Structural Features and Associated Hazards:

  • Chlorinated Aromatic Ring: Halogenated organic compounds are often persistent in the environment and require specific disposal methods, such as high-temperature incineration.[2]

  • Nitro Group: Nitroaromatic compounds can be toxic and may have explosive properties, especially when present with other functional groups.[3]

  • Amino Group: Aromatic amines can be skin sensitizers and may have other toxicological effects.

Based on data from related compounds, researchers should assume that 2-((4-Chloro-2-nitrophenyl)amino)ethanol may:

  • Cause an allergic skin reaction (H317).[1]

  • Be harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Cause skin, eye, and respiratory irritation.[4]

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC8H9ClN2O3[6]
Molecular Weight216.62 g/mol [6]
CAS Number59320-13-7[6]
StorageDry, sealed place[6]
Personal Protective Equipment (PPE) and Engineering Controls

Given the potential hazards, stringent adherence to safety protocols is essential. The Occupational Safety and Health Administration (OSHA) mandates the use of engineering and work practice controls as the primary means of reducing employee exposure to toxic chemicals.[7]

Mandatory PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn and buttoned.

  • Respiratory Protection: Use in a well-ventilated area. A fume hood is strongly recommended, especially when handling powders or creating solutions.

Engineering Controls:

  • Fume Hood: All handling and preparation for disposal of 2-((4-Chloro-2-nitrophenyl)amino)ethanol should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure these are readily accessible and in good working order.

Step-by-Step Disposal Protocol

The disposal of 2-((4-Chloro-2-nitrophenyl)amino)ethanol must be managed as hazardous waste. It is crucial to never dispose of this chemical down the drain, as it can react with plumbing materials and is harmful to the environment.[3][8]

Step 1: Waste Characterization and Segregation

  • Identify as Halogenated Organic Waste: Due to the presence of chlorine, this compound must be segregated as a halogenated organic waste.[2]

  • Avoid Mixing: Do not mix with non-halogenated waste streams. Incompatible materials should always be stored separately to prevent dangerous reactions.[9][10]

Step 2: Container Selection and Labeling

  • Choose an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. This is typically a clearly marked polyethylene or glass container.[8]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "2-((4-Chloro-2-nitrophenyl)amino)ethanol." Include the date of accumulation and the specific hazards (e.g., "Toxic," "Skin Sensitizer").

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary container to contain any potential leaks.[9]

  • Follow Storage Guidelines: Keep the container sealed when not in use and store it in a cool, dry, and well-ventilated area away from heat sources or incompatible chemicals.[6][11]

Step 4: Final Disposal

  • Contact a Licensed Waste Contractor: The disposal of halogenated and potentially reactive nitro-compounds must be handled by a licensed and certified hazardous waste disposal company.[3]

  • Provide Full Disclosure: Inform the contractor of the chemical's identity and any known or suspected hazards to ensure they can manage its disposal safely and in compliance with all federal, state, and local regulations. The likely method of disposal for this type of compound is high-temperature incineration.[2]

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.[12]

  • Control the Spill: For minor spills, use absorbent granules or pads to contain the material.[12]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

start Start: Handling 2-((4-Chloro-2-nitrophenyl)amino)ethanol ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated characterize Characterize as: - Halogenated Organic Waste - Potentially Toxic & Skin Sensitizer waste_generated->characterize segregate Segregate from Non-Halogenated Waste characterize->segregate container Select a Labeled, Compatible Hazardous Waste Container segregate->container labeling Label Container: - 'Hazardous Waste' - 'Halogenated Organic' - Full Chemical Name & Hazards container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage contractor Arrange for Pickup by a Licensed Waste Contractor storage->contractor end End: Proper Disposal via Incineration contractor->end

Caption: Disposal workflow for 2-((4-Chloro-2-nitrophenyl)amino)ethanol.

References

  • PubChem. 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. National Center for Biotechnology Information. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Croner-i. Aromatic halogenated amines and nitro-compounds.[Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. U.S. Department of Labor. [Link]

  • University of California, Riverside. Hazardous Waste Segregation. Environmental Health & Safety. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.[Link]

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace.[Link]

  • DuraLabel. OSHA Rules for Hazardous Chemicals.[Link]

  • National University of Singapore. Disposal of Waste Solvents. Department of Chemistry. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide.[Link]

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.